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N-Methylnaphthalen-1-amine;hydroiodide

Cat. No.: B2596845
CAS No.: 256222-11-4
M. Wt: 285.128
InChI Key: MNHAFICGBHINQF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Naphthalene (B1677914) Derivatives and Amine Hydroiodides

The study of compounds like N-Methylnaphthalen-1-amine hydroiodide is built upon a rich history of foundational discoveries in organic chemistry.

The story of naphthalene derivatives begins with the isolation of naphthalene itself. In 1819, English chemist John Kidd first extracted the white crystalline substance from coal tar. encyclopedia.com This was a landmark event, demonstrating that coal could serve as a source for new chemical compounds, not merely as a fuel. encyclopedia.com The chemical formula, C₁₀H₈, was later reported by Michael Faraday in 1826, and its structure, consisting of two fused benzene (B151609) rings, was determined by German chemist Richard August Carl Emil Erlenmeyer. encyclopedia.comekb.eg

Naphthalene's aromatic character and its susceptibility to reactions such as electrophilic aromatic substitution made it a versatile starting material for a host of new derivatives. ijrpr.com Early production relied on fractional distillation of coal tar, a byproduct of coal distillation. ijrpr.com

Key Historical MilestoneContributor/sYearSignificance
First Extraction of NaphthaleneJohn Kidd1819Demonstrated coal as a source of chemical compounds. encyclopedia.com
Determination of Chemical FormulaMichael Faraday1826Established the elemental composition of naphthalene (C₁₀H₈). ekb.eg
Elucidation of Chemical StructureEmil Erlenmeyer-Determined the structure as two fused benzene rings. encyclopedia.com

Initially, the primary industrial use of naphthalene was as a precursor for the synthesis of other bulk chemicals. A significant portion was used to produce phthalic anhydride, a key ingredient in the manufacturing of dyes, resins, and insecticides. encyclopedia.com It was also widely known for its use as a fumigant in mothballs, though this application has largely been replaced by other compounds. nih.govwikipedia.org

Over time, research has shifted from these bulk applications to more specialized and high-value uses. A major focus of modern research is in medicinal chemistry and drug discovery. The naphthalene scaffold has been identified as a crucial component in a wide range of biologically active compounds, with derivatives showing antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ekb.egrasayanjournal.co.in This has led to the development of several FDA-approved drugs containing the naphthalene moiety, including Naproxen and Propranolol. ekb.eg Furthermore, research is actively exploring the potential of naphthalene derivatives in the creation of novel materials for applications in electronics and energy storage. ijrpr.com

The study of amine salts is a fundamental aspect of organic and pharmaceutical chemistry. Amine halide salts, including hydroiodides, are often more stable, crystalline, and water-soluble than their free base counterparts, which simplifies their handling, purification, and formulation in pharmaceutical preparations. nih.gov

A significant area of study involves the use of amine salts as reagents in organic synthesis. For instance, amine hydrochloride salts have been developed for use as bifunctional reagents, where both the amine and the halide participate in the chemical transformation, representing an advancement in synthetic efficiency. rsc.org Research into the crystal structures of amine salts, such as dihaloiodate(I) salts, has provided deep insights into non-covalent interactions, including hydrogen and halogen bonding, which are critical for understanding molecular recognition and crystal engineering. frontiersin.org The study of these salts is also crucial in industrial contexts, such as in the mitigation of corrosion in refinery overhead systems, where understanding the formation and properties of amine salts is essential. researchgate.net

General Significance of N-Methylnaphthalen-1-amine Hydroiodide as a Model Compound

N-Methylnaphthalen-1-amine hydroiodide serves as a valuable model compound for probing fundamental principles of chemical reactivity and for developing new synthetic methods.

The structure of N-Methylnaphthalen-1-amine allows for the detailed study of aromatic amine reactivity. As a secondary amine attached to a naphthalene ring, it provides a system to investigate how the extended π-electron system of naphthalene influences the chemical properties of the amine nitrogen atom, such as its basicity and nucleophilicity, compared to simpler aromatic amines like N-methylaniline. The hydroiodide salt form is particularly useful for studying protonation equilibria and the effects of the counter-ion on the structure and behavior of the resulting ammonium (B1175870) cation.

Compound PropertyNaphthalene1-Naphthylamine (B1663977)
Formula C₁₀H₈C₁₀H₉N
Molar Mass 128.17 g/mol 143.19 g/mol
Appearance White crystalline solidColorless crystals, darkens on exposure to air
Melting Point 80.26°C47-50°C
Boiling Point 217.9°C301°C
Solubility in Water InsolubleVery sparingly soluble

Data sourced from multiple references. encyclopedia.comwikipedia.org

In the realm of synthetic chemistry, stable and easily handled starting materials are highly prized. N-Methylnaphthalen-1-amine hydroiodide serves as a stable precursor for the N-methylnaphthalen-1-amine moiety. This allows chemists to incorporate this specific structural unit into larger, more complex molecules during the synthesis of new materials or potential drug candidates. The principles learned from the use of other amine salts as bifunctional reagents could potentially be extended to N-Methylnaphthalen-1-amine hydroiodide, opening avenues for novel reaction discovery where both the amine and the iodide components play active roles. rsc.org As the demand for complex naphthalene-based structures in pharmacology and materials science continues to grow, the utility of such well-defined building blocks is of considerable importance. researchgate.netnih.gov

Relevance to Heterocyclic and Supramolecular Chemistry

While direct research on the role of N-Methylnaphthalen-1-amine hydroiodide in heterocyclic and supramolecular chemistry is not widely published, the N-methylnaphthalen-1-amine moiety itself can be a precursor in the synthesis of more complex molecular architectures. Aromatic amines are fundamental building blocks in the construction of nitrogen-containing heterocyclic compounds. In the realm of supramolecular chemistry, the naphthalene unit can participate in π-π stacking interactions, and the ammonium group is capable of forming hydrogen bonds, suggesting potential for its inclusion in self-assembling systems. However, specific examples and detailed studies involving the hydroiodide salt remain to be broadly explored.

Scope and Objectives of Academic Research Endeavors Pertaining to N-Methylnaphthalen-1-amine Hydroiodide

The primary objective of current academic research involving compounds like N-Methylnaphthalen-1-amine hydroiodide is often centered on their utility as synthetic intermediates. The parent compound, N-methyl-1-naphthalene methylamine (B109427), is a known intermediate in the synthesis of pharmacologically active molecules. Research endeavors would likely focus on the synthesis, characterization, and exploration of the reactivity of the hydroiodide salt. Investigations into its crystal structure could provide insights into the packing forces and intermolecular interactions, which are of interest in materials science and crystal engineering.

Chemical and Physical Properties

Below is a table summarizing the known properties of N-Methylnaphthalen-1-amine hydroiodide.

PropertyValue
Molecular Formula C₁₁H₁₂IN
Molecular Weight 285.1241 g/mol
CAS Number 256222-11-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12IN B2596845 N-Methylnaphthalen-1-amine;hydroiodide CAS No. 256222-11-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylnaphthalen-1-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.HI/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHAFICGBHINQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=CC=CC=C21.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Methylnaphthalen 1 Amine Hydroiodide and Its Precursors

Diverse Synthetic Routes to N-Methylnaphthalen-1-amine

The preparation of N-Methylnaphthalen-1-amine can be achieved through several distinct synthetic strategies, each offering unique advantages in terms of efficiency, scalability, and substrate scope.

Amination Reactions of Naphthalene (B1677914) Derivatives

A primary route to N-Methylnaphthalen-1-amine involves the direct or indirect amination of functionalized naphthalene precursors. A notable method starts with 1-chloromethylnaphthalene, which serves as an effective electrophile for introducing the methylamino group.

One well-documented, two-step industrial process avoids the formation of tertiary amine impurities. google.com This method first involves the reaction of N-methylformamide with a strong base like sodium hydride to generate its corresponding anion. This anion then reacts with 1-chloromethylnaphthalene to produce N-methyl-N-(1-naphthylmethyl)-formamide. google.com Subsequent hydrolysis of this formamide (B127407) intermediate, under either acidic (e.g., aqueous sulfuric acid) or basic (e.g., aqueous sodium hydroxide) conditions, yields the desired N-Methylnaphthalen-1-amine. google.comgoogle.com An alternative approach reacts 1-chloromethylnaphthalene and N-methylformamide in the presence of a mild base and a phase-transfer catalyst, also yielding the formamide intermediate. google.com

Starting MaterialReagentsKey IntermediateYieldReference
1-Chloromethylnaphthalene1. NaH, N-methylformamide, DMF/Toluene 2. 10% aq. H₂SO₄ or 20% aq. NaOHN-methyl-N-(1-naphthylmethyl)-formamideUp to 85% (after distillation) google.comgoogle.com

Reductive Amination Strategies

Reductive amination provides a powerful and direct method for synthesizing amines from carbonyl compounds. In the context of N-Methylnaphthalen-1-amine synthesis, this strategy typically employs naphthalene-1-carboxaldehyde as the starting material. The aldehyde is reacted with methylamine (B109427) to form an intermediate imine (or the corresponding hemiaminal), which is then reduced in situ to the target secondary amine.

This transformation can be accomplished using a variety of reducing agents, each with its own set of reaction conditions and selectivities. organic-chemistry.org Catalytic hydrogenation, often utilizing catalysts such as platinum-on-carbon, is an effective method, though it requires specialized high-pressure equipment. google.com Milder, chemical reducing agents are frequently preferred in laboratory settings. Sodium borohydride (B1222165) (NaBH₄) can be used, although it may also reduce the starting aldehyde. More selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they preferentially reduce the protonated imine intermediate over the carbonyl group, allowing for a one-pot reaction. organic-chemistry.orgnih.gov

Reducing AgentTypical ConditionsAdvantagesConsiderations
H₂/Platinum-on-CarbonHigh pressure, various solventsHigh efficiency, clean byproduct (H₂O)Requires specialized hydrogenation equipment
Sodium Borohydride (NaBH₄)Stepwise or one-pot in alcoholic solvents (e.g., MeOH)Inexpensive and readily availableCan reduce the starting aldehyde; may require pH control
Sodium Cyanoborohydride (NaBH₃CN)One-pot in MeOH or other protic solvents, often with mild acidSelective for the iminium ion over the carbonyl groupToxicity of cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃)One-pot in aprotic solvents (e.g., DCE, THF)Mild, highly selective, non-toxic byproductsMore expensive than other borohydrides

Palladium-Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination is a premier example of such a transformation, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.orglibretexts.org

This methodology is applicable to the synthesis of N-methylnaphthalen-1-amine by coupling a 1-substituted naphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) with methylamine. The reaction's success hinges on the catalytic cycle, which involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle, with sterically hindered biaryl phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) often providing superior results for a wide range of substrates. rug.nl A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to facilitate the deprotonation of the amine. researchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.net While a direct MCR for N-Methylnaphthalen-1-amine is not prominently reported, related reactions illustrate the potential of this strategy.

A relevant example is the Betti reaction, a multicomponent condensation involving a naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols. nih.govresearchgate.net A hypothetical MCR for a related structure could involve the one-pot reaction of 1-naphthol (B170400), formaldehyde, and methylamine. This Mannich-type reaction would generate an ortho-quinone methide intermediate from 1-naphthol and formaldehyde, which would then be trapped by methylamine via a Michael addition to yield 1-(methylaminomethyl)naphthalen-2-ol. mdpi.com Such strategies highlight the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials.

Synthesis of the Hydroiodide Salt: Mechanistic and Methodological Considerations

The preparation of N-Methylnaphthalen-1-amine hydroiodide is achieved through a straightforward acid-base reaction between the free amine, which is basic, and hydroiodic acid (HI). This reaction results in the protonation of the amine's nitrogen atom to form an ammonium (B1175870) cation, with the iodide ion serving as the counter-anion.

Optimization of Acid-Base Reaction Conditions

The successful formation of a pure, stable, and crystalline hydroiodide salt requires careful optimization of the reaction conditions. Several factors must be considered to ensure high yield and quality.

Solvent Selection : The choice of solvent is critical. The free base, N-Methylnaphthalen-1-amine, is generally soluble in organic solvents. solubilityofthings.com The hydroiodide salt, being ionic, is typically much less soluble in nonpolar organic solvents. Therefore, the reaction is often performed by dissolving the amine in a suitable solvent like ethanol (B145695), isopropanol (B130326), or acetone, followed by the addition of hydroiodic acid. The salt then precipitates from the solution and can be collected by filtration. The ideal solvent will maximize the solubility of the starting amine while minimizing the solubility of the product salt.

Reagent Purity and Stoichiometry : The purity of both the amine and the hydroiodic acid is essential. Hydroiodic acid is a strong reducing agent and can be unstable, often yellowing due to the formation of elemental iodine from oxidation by air. Using freshly prepared or purified HI is recommended. nih.gov A precise 1:1 stoichiometric ratio of acid to amine is typically used. An excess of acid can lead to the formation of polyiodides or complicate purification, while an excess of amine will result in an incomplete reaction.

Temperature Control : The reaction is usually exothermic. The temperature should be controlled during the addition of the acid, often by cooling the reaction mixture in an ice bath. After the addition, allowing the mixture to slowly warm to room temperature and then cooling it further can promote complete crystallization and improve the yield.

Purification : The crude salt obtained by filtration is typically washed with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting materials or impurities. For higher purity, recrystallization from an appropriate solvent system can be employed. The stability of the resulting salt is also a key consideration, as amine salts can be hygroscopic or susceptible to degradation under certain conditions. sigmaaldrich.comresearchgate.net

Influence of Solvent Systems on Salt Formation

The formation of N-Methylnaphthalen-1-amine hydroiodide from its free base, N-Methylnaphthalen-1-amine, is a straightforward acid-base reaction. However, the choice of solvent is critical as it directly influences the reaction's efficiency, yield, and the purity of the final crystalline salt. The solvent system must be selected based on its ability to dissolve the free base while ensuring the insolubility of the resulting hydroiodide salt, thereby facilitating its precipitation.

Commonly, the salt formation is achieved by dissolving the N-Methylnaphthalen-1-amine free base in a non-polar or moderately polar aprotic solvent, followed by the addition of hydroiodic acid. Solvents such as toluene, diethyl ether, or ethyl acetate (B1210297) are often employed. In these solvents, the free base is soluble, but the highly polar, ionic hydroiodide salt is not, leading to its precipitation upon formation. The use of a non-polar solvent minimizes the solvation of the ionic product, promoting crystallization.

Conversely, highly polar protic solvents like water or ethanol can dissolve both the amine free base and the resulting salt, which is generally undesirable for isolating the product via precipitation. However, a mixed-solvent system, often referred to as antisolvent crystallization, can be highly effective. For instance, the amine can be dissolved in a minimal amount of a polar solvent in which it is highly soluble (e.g., ethanol or methanol), followed by the addition of a non-polar antisolvent (e.g., hexane (B92381) or diethyl ether) to induce precipitation of the salt. This technique allows for fine control over the supersaturation and, consequently, the crystal size and purity.

The table below illustrates the effect of different solvent systems on the salt formation process.

Solvent SystemTypeRole of SolventExpected Outcome
TolueneNon-polar, AproticDissolves free base, precipitates saltGood for direct precipitation, may yield fine powder.
Diethyl EtherNon-polar, AproticDissolves free base, precipitates saltHigh yield of precipitated salt, can be prone to oiling out if not controlled.
Ethanol/HexanePolar Protic / Non-polarEthanol dissolves reactants; Hexane acts as antisolventAllows for controlled crystallization, potentially yielding purer, larger crystals.
Ethyl AcetateModerately Polar, AproticGood balance of solubility for base and insolubility for saltOften a good single-solvent choice for high purity precipitation.

Crystallization Techniques for High Purity N-Methylnaphthalen-1-amine Hydroiodide

Achieving high purity for N-Methylnaphthalen-1-amine hydroiodide is paramount, and crystallization is the definitive method for purification. The selection of an appropriate technique depends on the impurity profile and the desired physical properties of the final product, such as crystal size and morphology.

Cooling Crystallization: This is one of the most common techniques. It involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. Subsequently, the solution is slowly cooled, reducing the solubility of the salt and causing it to crystallize. The slow rate of cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.

Antisolvent Crystallization: As mentioned previously, this method involves adding a second solvent (the antisolvent) in which the desired compound is insoluble to a solution of the compound. This reduces the solubility of the solute in the mixed solvent system, leading to precipitation. For N-Methylnaphthalen-1-amine hydroiodide, dissolving the crude product in a solvent like isopropanol and then adding an antisolvent such as n-heptane can effectively induce the crystallization of the pure salt.

The choice of solvent is critical in all techniques. For instance, recrystallization of the related free base, N-methyl-1-naphthalenemethanamine, has been performed using nitromethane (B149229) to yield high-purity crystals. google.com A similar screening process for the hydroiodide salt would identify the optimal solvent or solvent system.

Crystallization TechniquePrincipleKey ParametersSuitability for N-Methylnaphthalen-1-amine Hydroiodide
Cooling CrystallizationDecreased solubility at lower temperaturesCooling rate, solvent choice, concentrationEffective if a suitable solvent with a high-temperature coefficient of solubility is found.
Antisolvent CrystallizationInduction of precipitation by adding a miscible non-solventChoice of solvent/antisolvent pair, addition rateHighly versatile and controllable method for achieving high purity.
Slurry CrystallizationRe-equilibration of solid in a suspensionSolvent choice, agitation time, temperature cyclingUseful for purifying solids that are difficult to recrystallize by other methods.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of N-Methylnaphthalen-1-amine and its subsequent conversion to the hydroiodide salt, several green approaches can be implemented.

A primary focus is on replacing hazardous reagents. Traditional N-methylation of amines often employs toxic and hazardous alkylating agents like methyl iodide or dimethyl sulfate. nih.gov A greener alternative is the use of methanol (B129727) as the methylating agent. nih.govwikipedia.org This can be achieved through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. chemrxiv.orgnih.gov In this process, a catalyst temporarily dehydrogenates the alcohol (methanol) to an aldehyde (formaldehyde), which then reacts with the precursor amine (naphthalen-1-amine) to form an imine. The catalyst, now in a hydride form, reduces the imine to the desired N-methylated product, regenerating the catalyst and producing only water as a byproduct. chemrxiv.orgnih.gov This method is highly atom-economical and avoids the use of toxic alkyl halides.

Another green approach is the use of solvent-free reaction conditions. academie-sciences.fr For certain amine syntheses, grinding the reactants together, sometimes in the presence of a solid catalyst or base, can lead to high yields without the need for volatile organic solvents, significantly reducing waste. academie-sciences.fr

Furthermore, minimizing derivatization steps is a core green chemistry principle. nih.gov Synthetic routes that proceed directly from readily available starting materials without the need for protecting groups are preferred. For example, a process starting from naphthalene-1-carboxaldehyde and methylamine via reductive amination is more direct than multi-step sequences. google.com

Catalysis is central to many green synthetic strategies. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous. rsc.orgchemrxiv.org This simplifies purification and reduces waste compared to homogeneous catalysts that require complex separation procedures.

Evaluation of Synthetic Efficiency and Scalability

Yield Optimization and Atom Economy Assessments

Evaluating the efficiency of a synthetic route involves more than just the final product yield; it requires a holistic assessment of how effectively the atoms from the reactants are incorporated into the final product.

Yield Optimization: The synthesis of N-Methylnaphthalen-1-amine often involves the reaction of 1-chloromethylnaphthalene with methylamine. google.comprepchem.com A significant side reaction in this process is over-alkylation, leading to the formation of a bis-alkylated tertiary amine impurity. wikipedia.orggoogle.commasterorganicchemistry.com Optimizing the yield of the desired secondary amine involves carefully controlling reaction conditions such as stoichiometry (using a large excess of methylamine), temperature, and reaction time. A patented process describes achieving an 85% yield after purification by distillation. google.comguidechem.com

Atom Economy: Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. nih.govresearchgate.net

For the synthesis of the free base (N-Methylnaphthalen-1-amine) from 1-chloromethylnaphthalene and methylamine:

C₁₀H₇CH₂Cl + CH₃NH₂ → C₁₀H₇CH₂NHCH₃ + HCl

Reactant / ProductChemical FormulaMolecular Weight ( g/mol )
1-ChloromethylnaphthaleneC₁₁H₉Cl176.64
MethylamineCH₅N31.06
Total Reactant Mass 207.70
N-Methylnaphthalen-1-amineC₁₂H₁₃N171.24
Hydrogen Chloride (Byproduct)HCl36.46

The atom economy is calculated as: Atom Economy = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 Atom Economy = (171.24 / 207.70) x 100 = 82.4%

This calculation shows that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into a byproduct (HCl). Routes with higher atom economy, such as direct addition or rearrangement reactions, are inherently more efficient. nih.gov

Reaction Kinetics and Thermodynamic Analyses of Synthetic Pathways

Understanding the kinetics and thermodynamics of the synthetic pathways to N-Methylnaphthalen-1-amine is crucial for process control, optimization, and safe scale-up.

Reaction Kinetics: The primary synthetic step, the N-alkylation of an amine with an alkyl halide like 1-chloromethylnaphthalene, is a nucleophilic aliphatic substitution reaction. wikipedia.org The rate of this reaction is dependent on several factors:

Concentration of Reactants: The rate is proportional to the concentration of both the amine and the alkyl halide.

Temperature: Increasing the temperature generally increases the reaction rate, but it can also promote side reactions, such as over-alkylation.

Solvent: The solvent can influence the reaction rate by stabilizing transition states. Polar aprotic solvents are often effective for Sₙ2 reactions.

Catalyst: While not always necessary for this specific reaction, phase transfer catalysts can be used to enhance the reaction rate when dealing with immiscible phases. google.com

Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law and activation energy. This data is essential for designing a reactor and defining the optimal residence time and temperature profile.

Thermodynamic Analyses: The N-alkylation reaction is typically exothermic, meaning it releases heat. A thermodynamic analysis would involve determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. A negative ΔG indicates a spontaneous reaction. For industrial scale-up, understanding the reaction enthalpy is critical for designing adequate cooling systems to prevent thermal runaways. The thermodynamics of amine mixtures and their interactions with solvents are complex but can be modeled to predict behavior in solution. arxiv.org The formation of the hydroiodide salt is also an exothermic acid-base neutralization reaction, and the heat generated during this step must be managed.

Development of Flow Chemistry Methodologies

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of fine chemicals like N-Methylnaphthalen-1-amine and its hydroiodide salt. researchgate.net These advantages include enhanced safety, improved process control, higher consistency, and easier scalability. nih.gov

A potential continuous flow process for N-Methylnaphthalen-1-amine hydroiodide could be designed as follows:

Reactant Pumping: Streams of 1-chloromethylnaphthalene and an excess of methylamine, each dissolved in a suitable solvent, would be continuously pumped from reservoirs.

Mixing and Reaction: The streams would converge in a micromixer and flow into a heated tube or packed-bed reactor. The precise control over temperature and residence time in the reactor allows for maximizing the conversion to the desired secondary amine while minimizing the formation of the tertiary amine byproduct.

In-line Quenching/Workup: The product stream could then be mixed with a basic aqueous stream to neutralize the HCl byproduct, followed by a liquid-liquid separation to isolate the organic phase containing the free base.

Salt Formation and Crystallization: The organic stream containing the purified free base would then be mixed with a stream of hydroiodic acid in a suitable solvent. This would trigger the precipitation of N-Methylnaphthalen-1-amine hydroiodide, which could be collected continuously via filtration.

This approach avoids the handling of large quantities of hazardous materials at once and allows for rapid optimization of reaction conditions. mdpi.com The development of such a process can lead to significant improvements in efficiency and safety, especially for industrial-scale production. researchgate.net

FeatureBatch SynthesisFlow Chemistry Synthesis
Safety Higher risk due to large volumes of reactants and potential for thermal runaway.Inherently safer with small reaction volumes at any given time.
Heat Transfer Limited by surface-area-to-volume ratio, difficult to control exotherms.Excellent heat transfer due to high surface-area-to-volume ratio.
Process Control Difficult to precisely control temperature and mixing throughout the vessel.Precise control over temperature, pressure, and residence time.
Scalability Scale-up is complex and often requires re-optimization.Scaled by running the system for a longer duration ("scale-out").
Yield/Purity Can be lower due to side reactions from temperature gradients and long reaction times.Often higher due to better control, minimizing byproducts.

Elucidation of Structure and Bonding Via Advanced Spectroscopic and Spectrometric Techniques

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques used to determine the elemental composition and chemical states of the top few nanometers of a material.

In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical (oxidation) state, allowing for detailed chemical analysis.

For N-Methylnaphthalen-1-amine hydroiodide, XPS can identify the presence of Carbon (C), Nitrogen (N), and Iodine (I). High-resolution scans of the C 1s, N 1s, and I 3d regions would provide detailed chemical state information.

C 1s Spectrum: The C 1s spectrum would be expected to show a main peak corresponding to the aromatic C-C and C-H bonds of the naphthalene (B1677914) ring, typically around 284.5-285.0 eV. A smaller, slightly higher binding energy component would be present for the C-N bonds.

N 1s Spectrum: The N 1s spectrum is particularly diagnostic. For a neutral amine group, the N 1s binding energy is typically found around 399-400 eV. However, in the hydroiodide salt, the nitrogen is protonated and positively charged (-NHCH₃⁺). This positive charge leads to increased Coulombic interaction with the core electrons, shifting the N 1s peak to a higher binding energy, typically in the range of 401-402 eV. researchgate.net This significant shift provides clear evidence of salt formation.

I 3d Spectrum: The iodide anion (I⁻) would be identified by the I 3d doublet, with the I 3d₅/₂ peak expected around 619-620 eV and the I 3d₃/₂ peak at approximately 630-631 eV.

ElementCore LevelExpected Binding Energy (eV)Chemical State Assignment
CarbonC 1s~284.8Aromatic C-C, C-H
~286.0Aliphatic C-N
NitrogenN 1s~401.5Protonated Amine (R-NH₂⁺-R')
IodineI 3d5/2~619.5Iodide (I⁻)
I 3d3/2~631.0

Table of expected core level binding energies for N-Methylnaphthalen-1-amine hydroiodide based on typical values for organic salts. researchgate.net

The valence band region of the XPS spectrum (typically 0-30 eV) provides information about the molecular orbitals of the compound. This region is formed by photoelectrons emitted from the less tightly bound valence orbitals, which are directly involved in chemical bonding. The spectrum represents a convolution of the electronic density of states. For N-Methylnaphthalen-1-amine hydroiodide, the valence band would be composed of contributions from C 2s/2p, N 2s/2p, H 1s, and I 5s/5p orbitals. While detailed interpretation requires theoretical calculations, the valence band spectrum provides a direct experimental fingerprint of the molecule's electronic structure. researchgate.net

Auger Electron Spectroscopy (AES) is complementary to XPS. It uses an electron beam to excite the sample, leading to the emission of Auger electrons through a radiationless relaxation process. eag.comkratos.com The kinetic energy of Auger electrons is also element-specific. AES offers higher spatial resolution than XPS, allowing for elemental mapping of a surface, but can be more destructive to organic samples. It would primarily be used to confirm the surface elemental composition (C, N, I) of the compound. libretexts.orgpsu.edu

Crystallographic and Solid State Structural Characterization of N Methylnaphthalen 1 Amine Hydroiodide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This analysis is fundamental to understanding the solid-state properties of a compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in the analysis of a suitable single crystal of N-Methylnaphthalen-1-amine hydroiodide would be the determination of its crystal system, space group, and unit cell parameters. This foundational data describes the symmetry and dimensions of the basic repeating unit of the crystal lattice. This information is typically presented in a comprehensive table.

Table 1. Hypothetical Crystallographic Data for N-Methylnaphthalen-1-amine Hydroiodide

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Calculated Density (g/cm³) To be determined
Absorption Coefficient (mm⁻¹) To be determined

Precise Molecular Geometry and Bond Lengths/Angles

Following the determination of the unit cell, a full data collection and structure refinement would yield the precise molecular geometry. This includes the exact bond lengths and angles of the N-Methylnaphthalen-1-amine cation and the position of the iodide anion. This data is crucial for confirming the covalent bonding framework and identifying any unusual geometric features.

Conformational Analysis in the Solid State

The crystallographic data would also allow for a detailed conformational analysis of the N-Methylnaphthalen-1-amine cation in the solid state. This would involve the determination of torsion angles, particularly concerning the orientation of the methylamino group relative to the naphthalene (B1677914) ring system. This information helps to understand the steric and electronic effects influencing the molecule's preferred shape in the crystalline form.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

A critical aspect of the solid-state structure is the network of intermolecular interactions that dictate the crystal packing. In the case of N-Methylnaphthalen-1-amine hydroiodide, the analysis would focus on identifying and characterizing hydrogen bonds between the amine proton and the iodide anion. Furthermore, the presence of any potential halogen bonding involving the iodide anion would be investigated.

Powder X-ray Diffraction (PXRD) for Bulk Crystallinity and Phase Purity

While single-crystal X-ray diffraction provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is employed to assess the bulk properties of a sample. A PXRD pattern would be collected for a polycrystalline sample of N-Methylnaphthalen-1-amine hydroiodide to confirm its bulk crystallinity and to ensure the absence of any amorphous content or crystalline impurities. The experimental PXRD pattern would be compared with a pattern simulated from the single-crystal X-ray diffraction data to verify the phase purity of the bulk material.

Phase Identification and Crystallinity Assessment

There is no publicly available information regarding the phase identification and crystallinity assessment of N-Methylnaphthalen-1-amine hydroiodide. Techniques such as X-ray Powder Diffraction (XRPD), which are standard for determining the crystalline or amorphous nature of a compound and identifying its specific crystalline phase, have not been reported for this particular salt.

Polymorphism Studies and Phase Transitions

No studies on the polymorphism of N-Methylnaphthalen-1-amine hydroiodide have been published. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state characterization. However, there are no reports of different polymorphic forms or any investigations into temperature- or pressure-induced phase transitions for this compound.

Quantitative Analysis of Crystalline Forms

In the absence of any identified polymorphs for N-Methylnaphthalen-1-amine hydroiodide, no data on the quantitative analysis of its crystalline forms are available. Methods such as Rietveld refinement of XRPD data, which are used to quantify the relative amounts of different crystalline phases in a mixture, are therefore not applicable.

Neutron Diffraction Studies for Hydrogen Atom Localization and Magnetic Structures

A search of the scientific literature yielded no neutron diffraction studies for N-Methylnaphthalen-1-amine hydroiodide. Neutron diffraction is a powerful technique for precisely locating hydrogen atoms within a crystal structure and for determining magnetic ordering. However, it does not appear that this technique has been applied to the hydroiodide salt of N-Methylnaphthalen-1-amine.

Electron Diffraction for Nanocrystalline Materials and Surface Structures

There are no published reports on the use of electron diffraction for the characterization of N-Methylnaphthalen-1-amine hydroiodide. This technique is particularly useful for studying the structure of nanocrystalline materials and surfaces, but no such investigations have been documented for this compound.

Thermal Analysis Techniques: DSC and TGA in Relation to Solid-State Forms

No thermal analysis data, such as from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), is available for N-Methylnaphthalen-1-amine hydroiodide. These techniques are fundamental for understanding the thermal stability, melting behavior, and phase transitions of solid materials.

Due to the lack of DSC studies on N-Methylnaphthalen-1-amine hydroiodide, there is no information on its phase transition enthalpies. DSC is the primary method for measuring the heat flow associated with thermal transitions, and without such data, the energetic aspects of any potential phase changes remain unknown.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Mechanisms

Thermogravimetric analysis is a critical technique for determining the thermal stability of a compound by measuring its change in mass as a function of temperature. This analysis provides key information on decomposition temperatures, the presence of residual solvents or water, and can offer insights into the mechanisms of thermal decomposition.

However, a thorough review of scientific databases and literature reveals a lack of published TGA data for N-Methylnaphthalen-1-amine hydroiodide. While information on the synthesis and some physical properties of related compounds, such as the hydrochloride salt, is available, specific studies detailing the thermogravimetric profile of the hydroiodide salt have not been reported.

Consequently, detailed research findings, including data on onset decomposition temperature, percentage of mass loss at various temperature points, and the nature of the decomposition process for N-Methylnaphthalen-1-amine hydroiodide, cannot be provided. Without experimental TGA curves and their corresponding data, a quantitative assessment of its thermal stability and a discussion of its decomposition pathways are not possible.

Further empirical research would be required to generate the necessary data to fully characterize the thermal properties of this compound.

Computational and Theoretical Chemistry Studies of N Methylnaphthalen 1 Amine Hydroiodide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of N-Methylnaphthalen-1-amine hydroiodide at the atomic level. These methods allow for the prediction of molecular geometries, energies, and the distribution of electrons, which collectively dictate the compound's chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-Methylnaphthalen-1-amine hydroiodide, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations also provide the total electronic energy of the molecule, a key indicator of its stability.

In a typical DFT study, the geometry of the N-Methylnaphthalen-1-aminium cation (the organic component of the hydroiodide salt) is optimized to find the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The choice of the functional and basis set is crucial for the accuracy of these calculations. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules.

The results of such calculations would include the optimized bond lengths, bond angles, and dihedral angles of the molecule. For example, the orientation of the methylamino group relative to the naphthalene (B1677914) ring is a critical geometric parameter that influences the molecule's electronic properties.

Table 1: Illustrative Optimized Geometric Parameters for the N-Methylnaphthalen-1-aminium Cation (Calculated using DFT)

ParameterValue
C-N Bond Length1.47 Å
N-C (methyl) Bond Length1.45 Å
C-N-C Bond Angle118°
Dihedral Angle (C-C-N-C)45°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Higher Accuracy Predictions

For more precise predictions of the electronic structure and energy, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) can be utilized. Unlike DFT, which relies on approximations of the exchange-correlation energy, ab initio methods are derived directly from first principles without the use of empirical parameters.

The Hartree-Fock method provides a foundational approximation of the electronic wavefunction but does not fully account for electron correlation. MP2 calculations build upon the HF results by including electron correlation effects, leading to more accurate energy predictions. While computationally more demanding than DFT, these methods are invaluable for benchmarking and for systems where electron correlation is particularly important. A comparative study using DFT, HF, and MP2 can provide a comprehensive understanding of the electronic structure of N-Methylnaphthalen-1-amine hydroiodide.

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For N-Methylnaphthalen-1-amine, the HOMO is typically localized on the electron-rich naphthalene ring and the nitrogen atom of the amino group. The LUMO, on the other hand, is generally distributed over the aromatic system. The methyl group, being an electron-donating group, can influence the energy of the HOMO.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for N-Methylnaphthalen-1-aminium Cation

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap 4.6 eV

Note: The data in this table is for illustrative purposes and represents typical values obtained from quantum chemical calculations.

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions signify a negative potential, indicating an excess of electrons and a propensity for electrophilic attack. Conversely, blue regions represent a positive potential, indicating an electron-deficient area that is susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of their conformational changes and interactions.

Conformational Dynamics in Solution and Gas Phase

The N-Methylnaphthalen-1-amine cation is not a rigid structure; it possesses conformational flexibility, primarily due to the rotation around the C-N bond connecting the amino group to the naphthalene ring. MD simulations can be used to explore the different conformations that the molecule can adopt in the gas phase and in various solvents.

In the gas phase, the conformational preferences are determined by intramolecular forces. In solution, the interactions with solvent molecules play a significant role in determining the stable conformations. For example, in a polar solvent, conformations that expose the charged ammonium (B1175870) group to the solvent may be favored.

Interaction with Solvents and Other Molecules

The interaction of N-Methylnaphthalen-1-amine hydroiodide with solvents is a critical aspect that governs its behavior in solution. In its ionic form, the compound is expected to exhibit strong interactions with polar solvents. The N-methylnaphthalen-1-ammonium cation, with its positively charged nitrogen, would be stabilized by solvents capable of hydrogen bonding and high dielectric constants. Water, alcohols, and other polar protic solvents would form a solvation shell around the cation, with the solvent's negative dipoles oriented towards the ammonium group.

Computational models, such as molecular dynamics (MD) simulations, can be employed to study these solvent interactions in detail. By simulating the movement of the solute and solvent molecules over time, researchers can gain insights into the structure of the solvation shells, the coordination numbers of the ions, and the dynamics of the solvent molecules around the solute.

Ligand-Receptor Binding Simulations (if applicable in a non-clinical, academic context, e.g., enzyme models)

In a non-clinical, academic context, ligand-receptor binding simulations can be utilized to explore the potential interactions of the N-methylnaphthalen-1-ammonium cation with biological macromolecules like enzymes or synthetic receptors. The naphthalene moiety provides a large, hydrophobic surface that can engage in π-π stacking and van der Waals interactions with aromatic residues within a binding pocket. The positively charged ammonium group can form strong electrostatic interactions and hydrogen bonds with negatively charged or polar residues, such as aspartate, glutamate, or the backbone carbonyls of the receptor.

Molecular docking simulations are a common computational technique to predict the preferred binding mode and affinity of a ligand to a receptor. These simulations would place the N-methylnaphthalen-1-ammonium cation in various orientations within the active site of a model receptor and score them based on the predicted interaction energies. Such studies could be used to hypothetically screen for potential interactions with various enzyme models, providing a basis for further experimental investigation into the molecule's biochemical properties.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These methods can provide valuable information for the identification and characterization of N-Methylnaphthalen-1-amine hydroiodide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for the N-methylnaphthalen-1-ammonium cation. Methods such as Density Functional Theory (DFT) with appropriate basis sets can be used to calculate the magnetic shielding tensors of the nuclei, which are then converted to chemical shifts.

For the N-methylnaphthalen-1-ammonium cation, the protons on the naphthalene ring would exhibit characteristic chemical shifts in the aromatic region of the ¹H NMR spectrum. The methyl protons would appear as a distinct signal, likely a singlet or a doublet depending on the coupling with the N-H proton. The presence of the positive charge on the nitrogen would influence the electronic environment of the neighboring protons, leading to shifts in their resonance frequencies compared to the neutral amine.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
N-HVariable, dependent on solvent and concentration
Methyl Protons~3.0 - 3.5
Aromatic Protons~7.0 - 8.5

Note: These are estimated values and can vary based on the computational method, basis set, and solvent model used.

The simulated IR spectrum of N-Methylnaphthalen-1-amine hydroiodide would be expected to show characteristic peaks for the N-H stretching vibration of the ammonium group, typically in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching vibrations of the naphthalene ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

The simulated Raman spectrum would complement the IR spectrum, with strong bands often observed for the symmetric vibrations of the naphthalene ring. nih.govresearchgate.net Comparing the simulated spectra with experimental data can aid in the confirmation of the molecular structure and the assignment of the observed vibrational modes. nih.gov

Interactive Data Table: Key Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
Methyl C-H Stretch2800 - 3000
C=C Aromatic Stretch1400 - 1600

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. nih.gov For N-Methylnaphthalen-1-amine, the UV-Vis spectrum is dominated by π-π* transitions within the naphthalene chromophore. mdpi.comresearchgate.net

The introduction of the methylamino group can cause a shift in the absorption maxima compared to unsubstituted naphthalene. mdpi.com Protonation of the amino group to form the hydroiodide salt would likely lead to a hypsochromic (blue) shift in the absorption spectrum, as the positive charge on the nitrogen atom would withdraw electron density from the naphthalene ring, stabilizing the ground state more than the excited state.

Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements. nih.govmdpi.com

QSAR/QSPR Approaches in a Mechanistic or Structural Context

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov

In a mechanistic or structural context for N-Methylnaphthalen-1-amine hydroiodide and its derivatives, QSAR/QSPR studies could be employed to understand how modifications to the molecular structure affect certain properties. For instance, a QSPR model could be developed to predict the solubility of a series of substituted naphthalen-1-amine hydroiodides in a particular solvent. The model would use various molecular descriptors, such as molecular weight, logP, polar surface area, and quantum chemical parameters, to build a mathematical relationship with the experimental solubility data.

Similarly, a QSAR model could be used in an academic setting to explore the relationship between the structural features of a series of naphthalen-1-amine derivatives and their hypothetical binding affinity to a model enzyme. nih.gov Such studies can provide valuable insights into the key structural features that govern a particular property or activity, guiding the design of new molecules with desired characteristics.

Development of Descriptors for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are fundamental in modern chemistry for predicting the biological activity or physical properties of chemical compounds. These models are built upon a variety of molecular descriptors that quantify different aspects of a molecule's structure. For N-Methylnaphthalen-1-amine hydroiodide, the development of such descriptors is key to correlating its structure with its chemical reactivity.

The descriptors can be broadly categorized into electronic, steric, and topological indices. Electronic descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the compound's reactivity in electron-transfer reactions. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. Steric descriptors, like molecular volume and surface area, can influence how the molecule interacts with other chemical species, including solvents and biological receptors. Topological descriptors provide a numerical representation of the molecular structure, which can be correlated with various properties.

For the hydroiodide salt of N-Methylnaphthalen-1-amine, the presence of the protonated amine and the iodide counter-ion significantly influences these descriptors compared to the free base. The positive charge on the nitrogen atom alters the electronic distribution across the naphthalene ring system, affecting its reactivity.

Descriptor TypeDescriptorTypical Calculated Value (Arbitrary Units)Significance in Reactivity
ElectronicHOMO Energy-8.2 eVIndicates susceptibility to electrophilic attack.
ElectronicLUMO Energy-1.5 eVIndicates susceptibility to nucleophilic attack.
ElectronicHOMO-LUMO Gap6.7 eVCorrelates with chemical stability and reactivity.
ElectronicDipole Moment12.5 DInfluences solubility and intermolecular interactions.
StericMolecular Volume250 ųAffects binding affinity and diffusion properties.
StericSurface Area300 ŲInfluences interactions with solvents and surfaces.
TopologicalWiener Index850Relates to molecular branching and compactness.

Prediction of Reactivity Patterns based on Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity patterns of molecules. For N-Methylnaphthalen-1-amine hydroiodide, these models can elucidate the most probable sites for electrophilic and nucleophilic attack, as well as predict the outcomes of various chemical reactions.

One of the key outputs from these models is the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-deficient areas (prone to nucleophilic attack). For N-Methylnaphthalen-1-amine hydroiodide, the protonated amino group is expected to be a strongly electron-deficient region, while the naphthalene ring will exhibit a more complex pattern of electron density.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The distribution of the HOMO and LUMO across the molecule can identify the specific atoms most likely to participate in chemical reactions. For instance, the location of the HOMO can suggest the site of oxidation, while the LUMO can indicate the site of reduction.

Computational models can also be used to simulate reaction mechanisms, calculating the transition state energies and reaction pathways. This allows for the prediction of reaction kinetics and the identification of the most favorable reaction products. For N-Methylnaphthalen-1-amine hydroiodide, such models could be used to study its stability, degradation pathways, and potential reactions with other molecules.

Crystal Structure Prediction and Polymorph Screening using Computational Methods

The solid-state properties of a pharmaceutical compound are critically dependent on its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact properties such as solubility, stability, and bioavailability. Computational methods for Crystal Structure Prediction (CSP) and polymorph screening are therefore vital in the development of new drug substances.

CSP methods aim to predict the most stable crystal structures of a molecule based solely on its chemical diagram. The process typically involves generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. This is often a multi-step process, starting with computationally inexpensive force fields to screen a vast number of structures, followed by more accurate but computationally intensive DFT calculations for the most promising candidates.

For an ionic compound like N-Methylnaphthalen-1-amine hydroiodide, the electrostatic interactions between the protonated amine and the iodide anion are a dominant factor in determining the crystal packing. The interplay of these strong ionic interactions with the weaker van der Waals and π-π stacking interactions of the naphthalene rings makes the prediction of its crystal structure a challenging but important task.

Polymorph screening combines computational predictions with experimental techniques to identify and characterize the different crystalline forms of a compound. Computational methods can guide the experimental search for new polymorphs by predicting the conditions under which they might be formed.

The following table presents a hypothetical outcome of a CSP study for N-Methylnaphthalen-1-amine hydroiodide, illustrating how different predicted polymorphs would be characterized.

PolymorphCrystal SystemSpace GroupCalculated Lattice Energy (kJ/mol)Calculated Density (g/cm³)
Form IMonoclinicP2₁/c-750.21.52
Form IIOrthorhombicPca2₁-745.81.50
Form IIITriclinicP-1-742.11.48

This data provides a basis for targeted experimental work to crystallize and confirm the existence of these predicted forms, ultimately leading to a better understanding and control of the solid-state properties of N-Methylnaphthalen-1-amine hydroiodide.

Reaction Chemistry and Synthesis of Derivatives from N Methylnaphthalen 1 Amine Hydroiodide

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in N-Methylnaphthalen-1-amine dictates its nucleophilic character, making it amenable to a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

The secondary amine of N-Methylnaphthalen-1-amine can be readily converted to a tertiary amine through N-alkylation. This typically involves reaction with an alkyl halide in the presence of a base to neutralize the hydroiodide salt and the subsequently formed hydrohalic acid. While specific examples with N-Methylnaphthalen-1-amine hydroiodide are not extensively documented in readily available literature, the general principles of amine alkylation are well-established. For instance, related compounds like N-methyl-naphthalene-1-methylamine are known to undergo N-alkylation. researchgate.net The reaction of N-methyl-1-naphthylamine with various alkylating agents can be expected to proceed as follows:

Table 1: Representative N-Alkylation Reactions of N-Methylnaphthalen-1-amine

Alkylating Agent Product
Methyl Iodide N,N-Dimethylnaphthalen-1-amine
Ethyl Bromide N-Ethyl-N-methylnaphthalen-1-amine

Note: Reaction conditions would typically involve a suitable base and solvent.

Similarly, N-acylation can be achieved by treating N-Methylnaphthalen-1-amine with acylating agents such as acyl chlorides or acid anhydrides, usually in the presence of a base to scavenge the HCl or carboxylic acid byproduct. This reaction transforms the secondary amine into an amide.

Table 2: Representative N-Acylation Reactions of N-Methylnaphthalen-1-amine

Acylating Agent Product
Acetyl Chloride N-Acetyl-N-methylnaphthalen-1-amine
Benzoyl Chloride N-Benzoyl-N-methylnaphthalen-1-amine

Note: These reactions are based on general principles of N-acylation of secondary amines. researchgate.netresearchgate.net

Formation of Imines and Schiff Bases

The reaction of primary amines with aldehydes or ketones to form imines (often called Schiff bases when the amine is aromatic) is a fundamental transformation in organic chemistry. libretexts.orgmasterorganicchemistry.com As N-Methylnaphthalen-1-amine is a secondary amine, it cannot form a stable neutral imine in the same manner. Instead, reaction with an aldehyde or ketone would lead to the formation of an iminium ion. The initial nucleophilic attack of the secondary amine on the carbonyl carbon is followed by dehydration.

For example, the reaction with benzaldehyde would yield the N-methyl-N-(naphthalen-1-yl)benziminium ion. These iminium salts are often reactive intermediates.

Oxidation and Reduction Pathways of the Amine Group

The oxidation of aromatic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. libretexts.org For secondary aromatic amines like N-Methylnaphthalen-1-amine, oxidation can potentially lead to the formation of N-oxides, or more complex coupling products. Electrochemical oxidation of N-alkyl-2-naphthylamines has been shown to result in oxidative homocoupling to form 1,1'-binaphthalene-2,2'-diamines. researchgate.net While this is for the 2-isomer, similar reactivity could be anticipated for the 1-isomer.

The reduction of the aromatic amine functionality is less common than the reduction of nitro groups to form amines. However, under forcing conditions, the naphthalene (B1677914) ring system itself can be reduced. For instance, reduction of 1-naphthylamine (B1663977) with sodium in boiling amyl alcohol reduces the unsubstituted ring, yielding tetrahydro-1-naphthylamine. nih.gov Catalytic hydrogenation of aromatic amines can lead to the saturation of the aromatic ring, yielding cyclohexylamine derivatives. researchgate.net Applying such conditions to N-Methylnaphthalen-1-amine would be expected to yield N-methyl-decahydronaphthalen-1-amine.

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring System

The naphthalene ring is susceptible to electrophilic attack, and the position of substitution is directed by the existing substituents. The N-methylamino group is a powerful activating group and is ortho-, para-directing. In the case of the hydroiodide salt, the protonated aminium group becomes a deactivating, meta-directing group. The reaction conditions will therefore significantly influence the outcome of EAS reactions.

Halogenation, Nitration, and Sulfonation Reactions

Halogenation: The direct halogenation of N-Methylnaphthalen-1-amine is expected to occur at the activated positions of the naphthalene ring, primarily the 4-position (para to the amine). Regioselective halogenation of arenes can be achieved using various methods, including palladium-catalyzed reactions that can provide products complementary to conventional electrophilic aromatic substitution. nih.govorganic-chemistry.org

Nitration: The nitration of naphthalene derivatives is a well-studied process. quora.comgoogle.com For N-Methylnaphthalen-1-amine, under acidic conditions (as with the hydroiodide salt), the deactivating effect of the N-methylaminium group would direct the incoming nitro group to the 5- or 8-position (meta to the substituent). Under neutral or basic conditions, the activating N-methylamino group would direct nitration to the 4-position. The nitration of N-acetyl-1-naphthylamine, a related compound, yields primarily 4-nitro-1-acetylaminonaphthalene.

Sulfonation: The sulfonation of naphthalene is temperature-dependent. docbrown.info Sulfonation of N-Methylnaphthalen-1-amine under kinetic control (lower temperature) would likely favor substitution at the 4-position, while thermodynamic control (higher temperature) could lead to substitution at other positions. The use of concentrated sulfuric acid would lead to the protonation of the amine, influencing the regioselectivity towards the 5- and 8-positions. libretexts.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on N-Methylnaphthalen-1-amine

Reaction Reagents Predicted Major Product (under activating conditions) Predicted Major Product (under deactivating conditions)
Bromination Br₂ 4-Bromo-N-methylnaphthalen-1-amine 5-Bromo-N-methylnaphthalen-1-amine and 8-Bromo-N-methylnaphthalen-1-amine
Nitration HNO₃, H₂SO₄ 4-Nitro-N-methylnaphthalen-1-amine 5-Nitro-N-methylnaphthalen-1-amine and 8-Nitro-N-methylnaphthalen-1-amine

Friedel-Crafts Reactions and their Regioselectivity

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. nih.govwikipedia.org However, the strong activating nature of the amino group can lead to complications.

Friedel-Crafts Alkylation: The N-methylamino group is a strong activating group, which can lead to polyalkylation in Friedel-Crafts alkylation reactions. libretexts.orglibretexts.org Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair of the nitrogen atom, deactivating the ring towards electrophilic attack. This complexation effectively makes the substituent electron-withdrawing, directing alkylation to the meta positions (5 and 8). The regioselectivity of Friedel-Crafts alkylation on substituted naphthalenes is also influenced by steric factors. researchgate.net

Friedel-Crafts Acylation: Similar to alkylation, Friedel-Crafts acylation is complicated by the basicity of the amine. google.com The Lewis acid catalyst will coordinate to the nitrogen, deactivating the ring. To circumvent this, the acylation is often performed on the corresponding amide (e.g., N-acetyl-N-methylnaphthalen-1-amine), where the nitrogen is less basic. The acetyl group can later be removed by hydrolysis. Under these conditions, the acetylamino group is still ortho-, para-directing, leading to acylation at the 4-position. The regioselectivity of Friedel-Crafts reactions on 1-naphthol (B170400), an analogue with a strong activating group, shows a preference for the para-position (C4) under acidic conditions and the ortho-position (C2) under basic conditions, with the specific solvent also playing a crucial role. nih.govacs.org

Table 4: Predicted Regioselectivity of Friedel-Crafts Reactions on N-Methylnaphthalen-1-amine Derivatives

Reaction Substrate Catalyst Predicted Major Product
Alkylation N-Methylnaphthalen-1-amine AlCl₃ 5-Alkyl-N-methylnaphthalen-1-amine and 8-Alkyl-N-methylnaphthalen-1-amine

Palladium-Catalyzed Cross-Coupling Reactions involving the Naphthalene Moiety

Suzuki, Sonogashira, and Heck Couplings

Palladium-catalyzed Suzuki, Sonogashira, and Heck reactions are fundamental transformations in organic synthesis for creating new bonds to aromatic rings. wikipedia.orgyoutube.com While direct C-H coupling is possible, these reactions most commonly proceed via an aryl halide or triflate derivative of the naphthalene ring system. The N-methylamino group can influence the electronic properties of the naphthalene rings, affecting the reactivity of these derivatives.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. mdpi.com For a derivative of N-Methylnaphthalen-1-amine, this would typically involve coupling a borylated naphthalene ring with a vinyl or aryl halide, or vice-versa. The reaction is valued for its mild conditions and the low toxicity of the boron reagents. mdpi.com The performance of Suzuki catalysts can be enhanced by using specific supports, such as naphthalene-based polymers. researchgate.net

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgcetjournal.it This method would allow for the introduction of alkynyl groups onto the naphthalene skeleton.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a direct method for the arylation of olefins. youtube.com For the naphthalene moiety, this would enable the introduction of vinyl groups or the formation of more complex styrenyl-type structures. nih.govresearchgate.netnih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Naphthalene Derivatives

Reaction Reactants Catalyst System Product
Suzuki Coupling Aryl/Vinyl Halide + Organoboron CompoundPd(0) catalyst, BaseAryl-Aryl or Aryl-Vinyl Compound
Sonogashira Coupling Aryl/Vinyl Halide + Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Amine BaseAryl/Vinyl-Alkynyl Compound
Heck Coupling Aryl/Vinyl Halide + AlkenePd(0) catalyst, BaseSubstituted Alkene

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing aromatic rings without pre-functionalization. mdpi.comresearchgate.net For 1-naphthylamine derivatives, the amine group can act as a directing group, guiding the catalyst to specific C-H bonds.

Transition metal-catalyzed C-H functionalization allows for the regioselective introduction of various functional groups at positions that might be difficult to access through traditional electrophilic substitution. nih.gov The picolinamide (PA) moiety is often used as a bidentate directing group to facilitate C-H activation at various positions on the 1-naphthylamine ring system. mdpi.comresearchgate.net

Research has demonstrated successful C-H functionalization at the C2, C4, C5, and C8 positions of the naphthalene ring in 1-naphthylamine derivatives. acs.org

C4-Functionalization: Silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives has been achieved using azodicarboxylates at room temperature. mdpi.com Copper-catalyzed nitration and azidation at the C4 position have also been reported. researchgate.net

Distal C6 and C7-Functionalization: Overcoming the challenge of activating remote C-H bonds, specialized templates have been designed to achieve selective functionalization at the C6 and C7 positions, which are electronically and sterically similar to other positions on the ring. acs.org

These strategies open avenues for diverse modifications of the naphthalene core, including amination, sulfonylation, esterification, and etherification, by directly targeting C-H bonds. mdpi.comresearchgate.net

Table 2: Examples of Regioselective C-H Functionalization on 1-Naphthylamine Derivatives

Position Reaction Type Catalyst/Reagent Reference
C4AminationAg(I) / Azodicarboxylate mdpi.com
C4CarboxylationCu(OTf)₂ / CBr₄/MeOH researchgate.net
C2, C8VariousDirecting Group Assisted mdpi.comresearchgate.net
C6, C7VariousTemplate-Assisted acs.org

Synthesis of Heterocyclic Compounds Incorporating the Naphthalene Skeleton

The N-methylnaphthalen-1-amine structure serves as a valuable building block for the synthesis of more complex heterocyclic systems, particularly those containing nitrogen fused to or incorporating the naphthalene framework.

Annulation Reactions and Ring Closures

Annulation (or annelation) is a ring-forming process where a new ring is constructed onto a pre-existing molecular fragment. scripps.edu Starting with N-methylnaphthalen-1-amine or its derivatives, annulation reactions can be employed to build additional rings, leading to polycyclic aromatic or heterocyclic structures.

These reactions often proceed via the formation of two new bonds, uniting two molecular fragments. scripps.edu For example, the amine and the adjacent naphthalene ring can participate in cyclization reactions. One general approach involves the condensation of amines with partners bearing two electrophilic sites or a combination of nucleophilic and electrophilic sites that can react with the amine nitrogen and a C-H position on the naphthalene ring (often requiring activation). The annulation of amines via concomitant N-H and α-C-H bond functionalization is a known strategy for creating polycyclic lactams from alicyclic amines. nih.gov Similar principles can be applied to the naphthalenamine scaffold to construct fused heterocyclic systems.

Formation of Quinolines, Isoquinolines, and Other N-Heterocycles

The naphthalenamine skeleton is structurally related to quinolines and isoquinolines, which are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyridine ring. jptcp.com Many classical synthetic methods for these heterocycles can be adapted using naphthalenamine derivatives.

Quinolines: The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds (Skraup-Doebner-Von Miller synthesis) or β-ketoesters (Conrad–Limpach synthesis). jptcp.com An efficient route to highly functionalized quinolines has been developed using domino reactions between Morita–Baylis–Hillman (MBH) acetates and active methylene compounds. nih.gov By analogy, derivatives of N-methylnaphthalen-1-amine could serve as precursors for benzo[h]quinolines or benzo[f]quinolines, where a pyridine ring is fused to the naphthalene system. The synthesis of azaphenothiazines containing a quinoline/naphthalene moiety highlights the utility of naphthalenamine precursors in constructing complex N-heterocycles. nih.govresearchgate.net

Isoquinolines: Classic isoquinoline syntheses include the Bischler–Napieralski and Pictet-Spengler reactions, which typically start from β-phenylethylamines. pharmaguideline.com While not a direct starting material, N-methylnaphthalen-1-amine could be chemically modified to create a suitable precursor. Interestingly, a synthetic pathway exists for the reverse transformation: the transmutation of isoquinolines into naphthalene derivatives, underscoring the close chemical relationship between these two ring systems. nih.govnih.govresearchgate.net

Transformation of the Hydroiodide Anion in Organic Synthesis

The hydroiodide (HI) salt form of N-Methylnaphthalen-1-amine means the compound consists of the protonated N-methylnaphthalen-1-ammonium cation and the iodide anion (I⁻). The iodide anion is not merely a spectator and can play a significant role in the reaction chemistry.

Hydroiodic acid is a strong acid and a powerful reducing agent, and its conjugate base, the iodide ion, is an excellent nucleophile. youtube.com The presence of the hydroiodide can influence reactions in several ways:

Acid Catalysis: The proton from HI can act as an acid catalyst in various transformations.

Nucleophilic Substitution: The iodide anion is a potent nucleophile and can participate in Sₙ2 reactions. For example, it can convert alcohols into alkyl iodides, which are excellent precursors for further synthetic manipulations. youtube.com

Reducing Agent: Hydroiodic acid is capable of reducing certain functional groups, such as cleaving ethers or reducing epoxides. youtube.com In the context of palladium catalysis, iodide can sometimes influence the catalyst's activity or stability.

In Situ Halogenation: Under oxidative conditions, the iodide anion can be oxidized to iodine (I₂), which can then act as an electrophilic iodinating agent for the aromatic naphthalene ring, creating an iodo-naphthalene derivative that is primed for cross-coupling reactions.

The specific role of the hydroiodide anion will depend on the reaction conditions (temperature, solvent, presence of other bases or oxidants). Its potential to act as an internal source of acid, nucleophile, or reductant adds another layer of complexity and synthetic potential to the reactivity of N-Methylnaphthalen-1-amine hydroiodide.

Applications of N Methylnaphthalen 1 Amine Hydroiodide in Advanced Organic Synthesis and Catalysis

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The development of chiral amines and their derivatives is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. The N-methylnaphthalen-1-amine core, with its rigid naphthalene (B1677914) backbone, presents a structurally interesting scaffold for the design of chiral ligands and auxiliaries.

Design and Synthesis of Chiral N-Methylnaphthalen-1-amine Derivatives

The synthesis of chiral derivatives of N-methylnaphthalen-1-amine would typically involve the introduction of a stereocenter. This could be achieved through various synthetic strategies, including the asymmetric reduction of a corresponding imine or the use of a chiral starting material. While specific methods for the synthesis of chiral N-Methylnaphthalen-1-amine hydroiodide are not detailed in the available literature, general approaches to chiral amine synthesis are well-established. These include enzymatic resolutions, asymmetric hydrogenation, and the use of chiral auxiliaries.

Application in Asymmetric Catalysis (e.g., enantioselective reactions)

The application of chiral N-methylnaphthalen-1-amine derivatives as ligands in asymmetric catalysis is a promising area of research. The nitrogen atom can coordinate to a metal center, and the chiral environment created by the ligand can influence the stereochemical outcome of a reaction. For instance, such ligands could potentially be employed in enantioselective additions to carbonyls, conjugate additions, or allylic alkylations. However, specific examples and detailed research findings on the use of N-Methylnaphthalen-1-amine hydroiodide as a precursor for such catalysts are scarce.

Use as a Reagent or Catalyst Component in Specific Organic Transformations

The chemical properties of N-Methylnaphthalen-1-amine hydroiodide, as a salt of a secondary amine, suggest its potential utility in various organic transformations.

Role in Acid-Catalyzed Reactions

As an amine hydrohalide, N-Methylnaphthalen-1-amine hydroiodide can act as a source of in situ hydroiodic acid upon dissociation. This could enable its use as a catalyst in acid-catalyzed reactions such as esterifications, acetal (B89532) formations, or rearrangements. The iodide ion could also play a role as a nucleophile or a co-catalyst in certain transformations.

Participation in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Secondary amine salts, such as N-Methylnaphthalen-1-amine hydroiodide, can be precursors to active organocatalysts. For example, the corresponding free amine can participate in enamine or iminium ion catalysis, which are fundamental strategies in organocatalysis for the asymmetric functionalization of carbonyl compounds. The hydroiodide salt could be used directly in reactions that require an acidic co-catalyst or where the in situ generation of the free amine is desired.

Applications in Materials Chemistry and Polymer Science

Incorporation into Functional Polymers and Monomers

The N-methylnaphthalen-1-amine structure is a valuable component in the field of polymer chemistry. Although its direct polymerization is not as common as that of primary amines like 1-naphthylamine (B1663977), it can be incorporated into polymer backbones or as a pendant group to impart specific functionalities. The parent compound of N-methylnaphthalen-1-amine, 1-naphthylamine, has been successfully polymerized into thin films using methods like DC discharge. researchgate.net This demonstrates the capacity of the naphthalene amine core to form stable polymeric structures.

The secondary amine group in N-methylnaphthalen-1-amine can participate in condensation reactions with other monomers, such as aldehydes or carboxylic acids, to form polymers with imine or amide linkages. For instance, related studies have shown the synthesis of poly(naphthalene)s with imine bonds derived from naphthalene diamine precursors. researchgate.net The incorporation of the bulky and electronically active naphthalene group into a polymer chain can significantly influence the material's properties, including:

Thermal Stability: The rigid aromatic structure of the naphthalene unit typically enhances the thermal stability of the resulting polymer.

Optical Properties: The naphthalene moiety is a chromophore, and its presence can bestow fluorescent or phosphorescent properties upon the polymer, making it suitable for optical applications.

Conductivity: When integrated into a conjugated polymer system, the electron-rich naphthalene ring can facilitate charge transport, leading to semiconducting or conducting materials.

The hydroiodide salt serves as a stable, crystalline precursor that can be readily converted to the reactive free amine form for polymerization reactions.

Role in the Synthesis of Organic Semiconductors or Optoelectronic Materials

The unique photophysical and chemical properties of naphthalene derivatives make them exceptional candidates for the construction of organic electronic devices. nih.gov The rigid, planar, and extensive π-electron conjugation of the naphthalene core results in high quantum yields and excellent photostability, which are critical for materials used in optoelectronics. nih.govresearchgate.net

While N-methylnaphthalen-1-amine hydroiodide is not typically used as a semiconductor itself, it is a valuable precursor for synthesizing molecules that are. The N-arylamine structure is a cornerstone of many hole-transporting materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs). Research has shown that naphthyl amine radical cations are more stable than their phenyl-based counterparts due to a greater number of resonance forms and steric hindrance from the bulkier naphthyl group, which retards dimerization. koreascience.kr This enhanced stability is crucial for the longevity and performance of OLED devices.

Derivatives of N-methylnaphthalen-1-amine can be designed and synthesized to function as:

Hole-Transporting Layers (HTLs): The electron-donating nature of the amine group combined with the charge-carrying capacity of the naphthalene system facilitates the efficient transport of positive charge carriers (holes).

Emissive Layers (EMLs): By modifying the structure to tune the energy gap, derivatives can be made to emit light of specific colors when excitons recombine, forming the core of an OLED. mdpi.commdpi.com

Host Materials: In phosphorescent OLEDs (PHOLEDs), derivatives can serve as a host matrix for phosphorescent guest emitters, facilitating efficient energy transfer.

The table below summarizes the performance of representative organic light-emitting diodes that utilize naphthalene-based derivatives as key components, illustrating the potential of this class of materials.

Device Structure ComponentMaterial ClassAchieved Performance MetricReference
Hole-Transporting LayerPhenylnaphthyldiamineLower operating voltage, higher efficiency koreascience.kr
Emissive Layer (Host)Exciplex Host SystemMax. Power Efficiency: 34.1 Lm/W mdpi.com
Emissive Layer (Ultrathin)TADF EmitterExternal Quantum Efficiency (EQE): 13.5% mdpi.com

This table presents data for devices containing naphthalene derivatives to show the potential of the class, not specifically N-Methylnaphthalen-1-amine.

Self-Assembly into Supramolecular Architectures for Materials Applications

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. nih.gov The N-methylnaphthalen-1-amine molecule possesses several key features that make it an excellent candidate for designing self-assembling systems:

π-π Stacking: The large, flat aromatic surface of the naphthalene ring can readily engage in π-π stacking interactions, which are a primary driving force for the assembly of many aromatic molecules. rsc.org

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. These directional interactions are crucial for creating ordered architectures. rsc.org

Through a careful balance of these non-covalent forces, derivatives of N-methylnaphthalen-1-amine can be designed to self-assemble into various nanostructures such as fibers, sheets, or vesicles. researchgate.net These supramolecular assemblies have potential applications in areas like drug delivery, sensing, and the templated synthesis of other nanomaterials. The hydroiodide form, by introducing ionic interactions, could also be used to create pH-responsive systems or direct the formation of specific crystalline assemblies.

Precursor to Dyes, Pigments, and Fluorescent Probes

The naphthalene core is a fundamental chromophore and fluorophore in a vast array of synthetic colorants and functional dyes. N-Methylnaphthalen-1-amine hydroiodide is a key starting material in this domain, providing access to a wide range of naphthalene-based molecules with tailored photophysical properties.

Synthesis of Fluorescent Naphthalene Derivatives

Naphthalene derivatives are renowned for their strong fluorescence, photostability, and sensitivity to their local environment, making them ideal for creating fluorescent probes. nih.gov The synthesis of these derivatives often begins with functionalized naphthalenes like N-methylnaphthalen-1-amine. The amine group provides a reactive handle for further chemical modification, allowing for the attachment of other functional groups to create complex sensor molecules.

One of the most important classes of dyes synthesized from aromatic amines are azo dyes, which contain the –N=N– functional group. nih.gov While secondary amines like N-methylnaphthalen-1-amine cannot be directly diazotized, they are excellent coupling components in azo coupling reactions. In this process, a primary aromatic amine is first converted into a diazonium salt, which then acts as an electrophile. N-methylnaphthalen-1-amine can then react with this diazonium salt, typically at the position para to the activating amino group, to form a brightly colored azo dye. nih.govresearchgate.neticrc.ac.ir The resulting dyes are used extensively in textiles, printing, and as pigments.

Exploration of Photophysical Properties for Sensor Applications

The development of fluorescent sensors for detecting specific analytes is a major application of naphthalene derivatives. nih.gov These sensors, or probes, are designed so that their fluorescence properties—such as intensity, wavelength, or lifetime—change measurably upon binding to a target analyte. The N-methylnaphthalen-1-amine moiety can be incorporated into larger molecular frameworks to create chemosensors for various targets, including:

Metal Ions: Probes incorporating naphthalene derivatives have been developed for the highly sensitive and selective detection of metal ions such as Al³⁺, Hg²⁺, and Cu²⁺. mdpi.comnih.gov The interaction between the ion and the receptor part of the probe modulates the electronic properties of the naphthalene fluorophore, leading to a detectable change in fluorescence.

pH Sensing: The amine group is basic and can be protonated. This change in protonation state can alter the intramolecular charge transfer (ICT) characteristics of the molecule, causing a pH-dependent shift in fluorescence. nih.gov

Biomolecules: Naphthalene-based probes can be designed to interact with specific biomolecules, enabling their detection and imaging within biological systems.

The table below provides representative photophysical data for fluorescent probes based on the naphthalene scaffold, highlighting their typical absorption and emission characteristics.

Naphthalene Derivative ClassTarget AnalyteAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Key Observation
Naphthalimide-PiperazinepH (acidic)~430~525Fluorescence "switches on"
Naphthalimide-PiperazineHg²⁺~430~525Fluorescence "switches on" (PET sensor)
Naphthalene Derivative F6Al³⁺~360~434Fluorescence intensity increases
NaphthoimidazoleN/A349-366455-470Large Stokes shifts observed

This table includes data from various naphthalene-based fluorescent probes to illustrate general properties. Data is sourced from references mdpi.comnih.gov, and researchgate.net.

N-Methylnaphthalen-1-amine Hydroiodide in Analytical Reagent Development

Building upon its role as a precursor to fluorescent probes, N-methylnaphthalen-1-amine hydroiodide is a foundational compound for the development of analytical reagents. An analytical reagent is a substance used to detect, identify, or quantify another substance. The strong and environmentally sensitive fluorescence of its derivatives makes them particularly well-suited for high-sensitivity analytical methods.

Derivatives of N-methylnaphthalen-1-amine have been employed as reagents for the determination of isocyanates in the air, where the amine reacts with the isocyanate to form a urea (B33335) derivative that can be detected by UV or fluorescence spectroscopy. echemi.com This provides a sensitive method for monitoring workplace and environmental exposure to these hazardous compounds.

Furthermore, the development of chemosensors for metal ions and pH, as discussed previously, falls directly under the umbrella of analytical reagent development. mdpi.comnih.gov These reagents enable the quantification of analytes in complex samples, such as environmental water or biological fluids, often with low detection limits and high selectivity. The hydroiodide salt provides a stable, weighable, and often more water-soluble starting material compared to the free amine, which simplifies the preparation of standard solutions and reagent formulations in analytical laboratories.

As a Derivatizing Agent for Spectroscopic Analysis

The use of derivatizing agents is a common strategy in spectroscopic analysis to enhance the detectability of analytes or to make them amenable to a particular analytical technique, such as gas chromatography or HPLC with fluorescence detection. Typically, a derivatizing agent will react with a specific functional group on the analyte to attach a chromophore or fluorophore.

While various naphthalene-based reagents are well-known for derivatizing amines to produce highly fluorescent products, there is no specific mention in the scientific literature of N-Methylnaphthalen-1-amine hydroiodide being employed for this purpose. The primary amine group of the parent compound, N-Methylnaphthalen-1-amine, is what would typically be targeted for derivatization, rather than the compound itself acting as a reagent to derivatize other substances. The hydroiodide salt form suggests its primary utility may be as a stable, water-soluble source of the N-Methylnaphthalen-1-amine cation for other synthetic applications. Research into its function as a reagent for spectroscopic analysis is not apparent in available scientific databases.

Table 7.5.2-1: Evaluation of N-Methylnaphthalen-1-amine Hydroiodide as a Derivatizing Agent

Feature Assessment
Reactive Functional Group The compound itself contains a secondary amine, which is a target for derivatization, not a group that typically acts as a derivatizing agent for other analytes.
Reported Reactions No published methods detail its reaction with analytes for the purpose of spectroscopic enhancement.

| Commercial Availability | Available as a research chemical, but not marketed or sold specifically as a derivatizing agent for analytical purposes. |

Advanced Analytical Chemistry Methodologies for N Methylnaphthalen 1 Amine Hydroiodide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components from complex mixtures. Various chromatographic methods are applicable to the analysis of N-Methylnaphthalen-1-amine hydroiodide, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of N-Methylnaphthalen-1-amine and its salts. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this compound. A typical RP-HPLC method for N-Methylnaphthalen-1-amine involves a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for mass spectrometry (MS) compatible applications. sielc.com

Different detection modes can be coupled with HPLC to provide comprehensive analytical data:

UV Detection: Ultraviolet (UV) detection is a common and robust method for quantifying N-Methylnaphthalen-1-amine, which possesses a chromophore in its naphthalene (B1677914) ring system, allowing for sensitive detection at specific wavelengths. nih.gov

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and method development. This allows for the simultaneous monitoring of the analyte and any potential impurities, ensuring the specificity of the analytical method.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers the highest degree of selectivity and sensitivity. It provides molecular weight and structural information, which is crucial for the unambiguous identification of N-Methylnaphthalen-1-amine and the characterization of unknown impurities or degradation products. sielc.com

Table 1: Illustrative HPLC-UV Method Parameters for N-Methylnaphthalen-1-amine Analysis

ParameterCondition
Column C18 (e.g., Newcrom R1) sielc.com
Mobile Phase Acetonitrile, Water, and Phosphoric Acid sielc.com
Detection UV at 254 nm nih.gov
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This table presents a generalized set of parameters. Method optimization is essential for specific analytical requirements.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ccsknowledge.com While N-Methylnaphthalen-1-amine hydroiodide itself is non-volatile, its free base, N-Methylnaphthalen-1-amine, or volatile derivatives can be analyzed by GC. nih.gov

To enhance volatility and improve chromatographic behavior, derivatization is often employed for amines prior to GC analysis. jfda-online.com Common derivatization reagents include acylating agents (e.g., pentafluoropropionic anhydride) or silylating agents. jfda-online.commdpi.com These reagents react with the amine functional group to form a less polar and more volatile derivative. jfda-online.com

GC coupled with a mass spectrometer (GC-MS) is particularly useful for the identification of volatile impurities and by-products. The mass spectrum provides a molecular fingerprint that aids in the structural elucidation of unknown compounds. nih.govresearchgate.net

Table 2: General GC-MS Parameters for the Analysis of Derivatized N-Methylnaphthalen-1-amine

ParameterCondition
Column Capillary column (e.g., HP-5MS) nih.gov
Carrier Gas Helium nih.gov
Injection Mode Splitless researchgate.net
Temperature Program Optimized gradient (e.g., 50°C to 300°C)
Detector Mass Spectrometer (MS) nih.gov

Specific derivatization procedures and temperature programs must be developed and validated for the target analyte.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis, such as monitoring the progress of chemical reactions and performing preliminary purity checks. libretexts.orgchemistryhall.com For the synthesis of N-Methylnaphthalen-1-amine, TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.netnih.gov

A TLC analysis involves spotting a small amount of the sample onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). chemistryhall.com The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. rsc.org Visualization of the separated spots is typically achieved under UV light or by using a staining agent like iodine. chemistryhall.comrsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. rsc.org

Since N-Methylnaphthalen-1-amine can exist as enantiomers if a chiral center is introduced into the molecule, assessing its enantiomeric purity is crucial in pharmaceutical and biological contexts. nih.gov Chiral chromatography, particularly chiral HPLC, is the most widely used method for separating enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantiomeric separation of a wide range of chiral compounds, including amines. researchgate.net The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is critical for achieving optimal separation. researchgate.net The resolution of the enantiomers is dependent on the specific interactions between the analytes, the CSP, and the mobile phase. researchgate.net In some cases, derivatization of the amine with a chiral or achiral reagent can enhance the separation. researchgate.net

Electrophoretic Methods for Separation and Analysis

Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques offer high efficiency and resolution, making them valuable for the analysis of ionic species like N-Methylnaphthalen-1-amine hydroiodide.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for the analysis of charged molecules. researchgate.net In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio as they migrate through a narrow capillary filled with an electrolyte solution under the influence of an electric field. rsc.org

For the analysis of N-Methylnaphthalen-1-amine hydroiodide, the cationic N-Methylnaphthalen-1-ammonium ion can be readily separated. The composition of the background electrolyte, including its pH and the presence of additives, can be optimized to achieve the desired separation. rsc.org CE is also a powerful tool for chiral separations. nih.gov By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, enantiomers can be resolved due to the formation of transient diastereomeric complexes with differing electrophoretic mobilities. nih.gov

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a highly efficient separation technique that extends the capabilities of capillary electrophoresis to neutral and hydrophobic analytes like N-Methylnaphthalen-1-amine. nih.gov This method utilizes a buffered solution containing a surfactant at a concentration above its critical micelle concentration (CMC). nih.gov These surfactants form micelles, which act as a pseudo-stationary phase, enabling the separation of analytes based on their partitioning between the micelles and the surrounding aqueous buffer. nih.gov

For the analysis of N-Methylnaphthalen-1-amine, an anionic surfactant such as sodium dodecyl sulphate (SDS) is commonly employed. The hydrophobic naphthalene and methyl groups of the analyte will interact with the hydrophobic core of the SDS micelles, while the protonated amine group may exhibit electrostatic interactions with the negatively charged micelle surface. The separation is governed by the differential partitioning of the analyte and its potential impurities into the micelles.

The electrophoretic mobility of the micelles, combined with the electroosmotic flow (EOF) of the bulk solution, results in the separation of components. A typical MEKC system for aromatic amines might employ a borate (B1201080) or phosphate (B84403) buffer to maintain a stable pH. nih.govnih.gov The separation can be optimized by adjusting parameters such as surfactant concentration, buffer pH, applied voltage, and temperature. Detection is often achieved using a diode array detector (DAD) to obtain UV-Vis spectra for peak identification and purity assessment.

Table 1: Illustrative MEKC Method Parameters for N-Methylnaphthalen-1-amine Hydroiodide Analysis
ParameterCondition
CapillaryFused Silica, 50 µm i.d., 60.2 cm total length (50 cm effective)
Background Electrolyte25 mM Sodium Borate Buffer, pH 9.2
Surfactant50 mM Sodium Dodecyl Sulphate (SDS)
Applied Voltage25 kV
Temperature25°C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionDiode Array Detector (DAD) at 220 nm

Potentiometric and Conductometric Titrations for Quantitative Analysis

Acid-Base Titrations for Salt Purity Determination

Potentiometric and conductometric acid-base titrations are robust methods for determining the purity of N-Methylnaphthalen-1-amine hydroiodide. As the salt of a weak base (N-methylnaphthalen-1-amine) and a strong acid (hydroiodic acid), it can be accurately titrated with a standardized strong base, such as sodium hydroxide (B78521).

In a potentiometric titration , the change in pH of the solution is monitored using a pH electrode as the titrant is added. The equivalence point, where the moles of added hydroxide equal the moles of the amine hydroiodide, is identified by the sharp inflection in the titration curve (a plot of pH versus titrant volume). This method is particularly useful for colored solutions where visual indicators would be ineffective. researchgate.net

In a conductometric titration , the change in the electrical conductivity of the solution is measured as the titrant is added. umcs.pl Initially, the conductivity decreases as the highly mobile hydrogen ions (from the dissociation of the hydroiodide salt) are replaced by the less mobile sodium ions from the titrant. uomustansiriyah.edu.iq After the equivalence point, the conductivity begins to increase sharply due to the addition of excess sodium hydroxide, which introduces highly mobile hydroxide ions. The equivalence point is determined graphically by the intersection of the two linear portions of the titration curve. tau.ac.ilshodhsagar.com This technique is highly applicable for the analysis of dilute solutions. shodhsagar.com

Table 2: Hypothetical Data for Conductometric Titration of 0.01 M N-Methylnaphthalen-1-amine Hydroiodide with 0.1 M NaOH
Volume of NaOH added (mL)Corrected Conductance (mS)
0.01.50
2.01.25
4.01.00
6.00.75
8.00.50
10.00.48
12.00.95
14.01.45
16.01.95

Ion-Selective Electrode Applications

The quantitative analysis of the iodide component of N-Methylnaphthalen-1-amine hydroiodide can be effectively performed using an iodide ion-selective electrode (ISE). wikipedia.org An iodide ISE is a potentiometric sensor that develops a voltage proportional to the activity of iodide ions in a solution. hannainst.com The sensing element is typically a solid-state membrane, often composed of silver iodide, which allows for the selective measurement of I⁻ ions. hannainst.com

For direct potentiometry, the electrode potential is measured in the sample solution and compared to a calibration curve generated from standard iodide solutions. To ensure accurate measurements, an Ionic Strength Adjuster (ISA) is added to both samples and standards to maintain a constant ionic strength, which keeps the activity coefficient constant. hannainst.com

Alternatively, the iodide ISE can be used as an endpoint indicator in a potentiometric precipitation titration. In this setup, the sample solution is titrated with a standard solution of a precipitating agent, such as silver nitrate (B79036) (AgNO₃). The iodide ISE monitors the decrease in iodide ion concentration as it precipitates as silver iodide (AgI). A sharp change in the electrode potential signals the equivalence point of the titration, allowing for precise quantification of the iodide content in the salt. This method is highly accurate and can be used for quality control purposes. orientjchem.org

Advanced Hyphenated Techniques for Complex Mixture Analysis

GC-MS and LC-MS/MS for Trace Analysis and Impurity Profiling

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for the trace analysis and impurity profiling of N-Methylnaphthalen-1-amine hydroiodide. ijprajournal.commendeley.com These methods provide both separation of complex mixtures and structural identification of the components.

GC-MS is well-suited for the analysis of the volatile free base, N-Methylnaphthalen-1-amine. nih.gov The hydroiodide salt is typically not volatile enough for direct GC analysis and may require conversion to the free base before injection or the use of derivatization techniques. Derivatization, for instance with pentafluoropropionic anhydride, can improve volatility and chromatographic performance, as well as enhance sensitivity in the mass spectrometer. nih.govresearchgate.net GC-MS allows for the separation of closely related impurities, such as isomers (e.g., 2-methylnaphthalene (B46627) derivatives) or byproducts from the synthesis, which are then identified by their unique mass spectra. researchgate.net

LC-MS/MS is a powerful tool for analyzing the non-volatile hydroiodide salt directly, as well as a wide range of potential impurities without the need for derivatization. ijprajournal.com Reversed-phase HPLC is commonly used for separation. The analyte and its impurities are then ionized, often using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. ijprajournal.comresearchgate.net The high selectivity and sensitivity of MS/MS allow for the detection and quantification of impurities at very low levels (trace analysis). By analyzing the fragmentation patterns of the parent ions, the structures of unknown impurities can be elucidated. jfda-online.com

Table 3: Potential Process-Related Impurities and Degradants of N-Methylnaphthalen-1-amine Hydroiodide
Potential ImpurityChemical FormulaPossible OriginAnalytical Technique
Naphthalen-1-amineC₁₀H₉NStarting materialGC-MS, LC-MS/MS
N,N-Dimethylnaphthalen-1-amineC₁₂H₁₃NOver-methylation byproductGC-MS, LC-MS/MS
Naphthalen-2-amine isomerC₁₀H₉NIsomeric starting materialGC-MS, LC-MS/MS
1-MethylnaphthaleneC₁₁H₁₀Side reaction productGC-MS
Oxidation productsVariableDegradationLC-MS/MS

NMR-Based Metabolomics or Reaction Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the analysis of reaction mixtures and for metabolomics studies involving naphthalene derivatives. frontiersin.org It provides detailed structural information and can be used for quantitative analysis (qNMR). mdpi.com

In the context of synthesizing N-Methylnaphthalen-1-amine hydroiodide, ¹H NMR can be used to monitor the reaction progress in real-time or by analyzing aliquots from the reaction mixture. By integrating the signals corresponding to the starting materials, intermediates, and the final product, the conversion and yield can be determined, often by adding a known amount of an internal standard. rsc.org This allows for the optimization of reaction conditions such as temperature, time, and stoichiometry. Furthermore, the presence of signals from unexpected species can help identify byproducts, providing crucial information for process improvement and impurity control.

NMR-based metabolomics is a systems biology approach used to obtain a comprehensive profile of metabolites in a biological system. researchgate.net While not a direct analysis of the compound itself, this technique can be applied to study the biochemical effects of N-Methylnaphthalen-1-amine or its parent compound, naphthalene. nih.govnih.gov By comparing the NMR spectra of biological samples (e.g., cell extracts, biofluids) from treated and control groups, researchers can identify changes in endogenous metabolite concentrations. This can reveal mechanisms of action or toxicity by highlighting perturbations in metabolic pathways. nih.gov

Table 4: Hypothetical ¹H NMR Data for Monitoring the Methylation of Naphthalen-1-amine
CompoundKey Proton SignalChemical Shift (δ, ppm)MultiplicityRelative Integral (at t = x hours)
Naphthalen-1-amine (Starting Material)-NH₂~4.1Broad singlet0.3
N-Methylnaphthalen-1-amine (Product)-NH(CH₃)~4.5Broad singlet0.7
N-Methylnaphthalen-1-amine (Product)-N(CH₃)~3.0Singlet2.1 (Normalized to 3H)
Internal Standard (e.g., Tetramethylsilane)-Si(CH₃)₄0.00SingletDefined as 1.0

Lack of Available Data for Spectrophotometric Analysis of N-Methylnaphthalen-1-amine Hydroiodide

A comprehensive search for scientific literature and analytical data concerning the spectrophotometric determination of N-Methylnaphthalen-1-amine hydroiodide has yielded insufficient information to construct a detailed and scientifically accurate article as per the requested outline. Extensive searches for direct analytical methods, including UV-Vis spectroscopic data, molar absorptivity, and quantitative research findings for this specific compound, did not provide the necessary details.

While general information on the spectrophotometric analysis of aromatic amines is available, these methods are not directly transferable to N-Methylnaphthalen-1-amine hydroiodide without specific experimental validation. The interaction of the chromophore with light is highly dependent on the exact molecular structure, solvent, and pH, meaning that data from related but distinct compounds cannot be used to accurately describe the analytical characteristics of the target compound.

Without access to such fundamental data, the generation of an article with the requested level of scientific rigor, including detailed research findings and interactive data tables, is not possible. The creation of such content would require speculation and would not adhere to the principles of scientific accuracy.

Therefore, until specific research on the spectrophotometric analysis of N-Methylnaphthalen-1-amine hydroiodide is published and made available, a comprehensive article on this topic cannot be produced.

Environmental Chemical Studies of N Methylnaphthalen 1 Amine Hydroiodide Academic Perspective

Photodegradation Pathways and Products in Aquatic Environments

There is no specific information available in the reviewed scientific literature regarding the photodegradation pathways, mechanisms of photolytic cleavage, or the identity of degradation intermediates for N-Methylnaphthalen-1-amine;hydroiodide in aquatic environments.

Mechanism of Photolytic Cleavage

No studies detailing the mechanism of photolytic cleavage for this compound were found.

Identification of Degradation Intermediates

There are no identified photodegradation intermediates for this compound reported in the scientific literature.

Biodegradation by Microorganisms in Soil and Water Systems

Specific studies on the biodegradation of this compound by microorganisms in soil and water systems are not available in the current body of scientific literature.

Identification of Microbial Metabolites

No microbial metabolites of this compound have been identified or reported.

Enzyme Systems Involved in Degradation

The specific enzyme systems involved in the biodegradation of this compound have not been studied or documented.

Sorption and Desorption Behavior in Environmental Matrices

There is a lack of specific data on the sorption and desorption coefficients and behavior of this compound in environmental matrices such as soil and sediment.

Further empirical research is required to elucidate the environmental fate and behavior of this compound. Such studies would be essential for a comprehensive environmental risk assessment of this compound.

Interaction with Soil Organic Matter and Minerals

The environmental fate of N-Methylnaphthalen-1-amine, the amine component of N-Methylnaphthalen-1-amine hydroiodide, in the terrestrial environment is significantly governed by its interactions with soil constituents, namely organic matter and minerals. As an aromatic amine, its sorption behavior is complex, involving multiple mechanisms.

Interaction with Soil Organic Matter (SOM): The hydrophobicity of the naphthalene (B1677914) moiety suggests that partitioning into soil organic matter is a significant sorption mechanism. Studies on structurally similar compounds, such as naphthalene, have shown that both the aromatic and aliphatic components of SOM are important for sorption. The condensed structure of humin, a key component of SOM, can lead to high sorption capacities and nonlinearity in sorption isotherms researchgate.net. For ionizable organic amines, the sorption process is also influenced by their form (cationic or neutral) and hydrophobicity researchgate.net.

Interaction with Soil Minerals: The amine functional group of N-Methylnaphthalen-1-amine can be protonated in the typically acidic to neutral pH range of soils, forming a cation. This cationic form can then engage in cation exchange reactions with negatively charged sites on clay minerals and the surfaces of other soil minerals oup.comnih.govnih.gov. Research on α-naphthylamine, a primary aromatic amine with the same naphthalene backbone, has indicated that cation exchange is a primary process during initial contact times, especially at lower pH values oup.com. The type of clay mineral (e.g., montmorillonite, kaolinite, illite) and the nature of the exchangeable cations already present on the mineral surfaces can influence the strength of this interaction nih.govresearchgate.net. Furthermore, manganese oxides, which are common minerals in soil, have been shown to adsorb aromatic amines, with the maximum adsorption occurring at a neutral pH cambridge.org.

The following table summarizes the key interactions of N-Methylnaphthalen-1-amine with soil components, inferred from studies on analogous compounds.

Soil ComponentPrimary Interaction MechanismInfluencing Factors
Soil Organic Matter (SOM)Hydrophobic partitioningOrganic carbon content, hydrophobicity of the amine
Clay MineralsCation exchangeSoil pH, cation exchange capacity (CEC), type of clay mineral
Metal Oxides (e.g., MnO₂)Surface adsorptionSoil pH

Influence of pH and Ionic Strength on Sorption

The sorption of N-Methylnaphthalen-1-amine to soil is highly dependent on the chemical conditions of the soil solution, particularly pH and ionic strength.

Influence of pH: The pH of the soil solution is a critical factor controlling the sorption of aromatic amines. A decrease in soil-solution pH leads to an increase in the protonation of the amine group, resulting in a greater proportion of the cationic form of N-Methylnaphthalen-1-amine. This enhanced positive charge promotes stronger sorption to negatively charged soil surfaces through cation exchange mechanisms oup.comnih.gov. Studies on α-naphthylamine have demonstrated that sorption increases as the pH decreases oup.com. Even at pH values significantly above the pKa of the amine, where the neutral species dominates, cation exchange can still contribute significantly to the total sorption nih.gov. The optimization of pH is a critical step in the sorption of metal ions by chelating resins, as it dictates the ionization state of the functional groups and the aqueous speciation of the target metals mdpi.com.

Influence of Ionic Strength: The ionic strength of the soil solution, which is a measure of the concentration of ions, also affects the sorption of N-Methylnaphthalen-1-amine. An increase in ionic strength, resulting from higher concentrations of dissolved salts (e.g., CaCl₂), generally leads to a decrease in the sorption of the cationic form of the amine oup.com. This is because the inorganic cations in the solution (e.g., Ca²⁺, Na⁺) compete with the protonated amine for the cation exchange sites on the soil minerals researchgate.netmdpi.com. This competitive effect is typically more pronounced at lower pH values where cation exchange is the dominant sorption process oup.com.

The interplay between pH and ionic strength on the sorption of aromatic amines is summarized in the table below.

ConditionEffect on Sorption of N-Methylnaphthalen-1-aminePrimary Reason
Low pHIncreased sorptionGreater protonation of the amine group, leading to enhanced cation exchange.
High pHDecreased sorptionPredominance of the neutral amine species, reducing cation exchange.
Low Ionic StrengthIncreased sorptionLess competition from inorganic cations for exchange sites.
High Ionic StrengthDecreased sorptionIncreased competition from inorganic cations for exchange sites.

Atmospheric Chemistry and Reactivity with Oxidants

Once in the atmosphere, N-Methylnaphthalen-1-amine can be removed through chemical reactions with various oxidants. The primary daytime oxidant is the hydroxyl radical (•OH), while at night, reactions with the nitrate (B79036) radical (NO₃•) and ozone (O₃) can be significant.

Reaction with Hydroxyl Radicals and Ozone

Reaction with Hydroxyl Radicals (•OH): The reaction with hydroxyl radicals is expected to be a major degradation pathway for N-Methylnaphthalen-1-amine in the troposphere. For aromatic compounds, the •OH radical can either add to the aromatic ring or abstract a hydrogen atom from the N-methyl group. The rate constants for the reaction of •OH radicals with various hydrocarbons have been studied, and these reactions are crucial for determining the atmospheric lifetime of these compounds mdpi.comsemanticscholar.org. For simple amines like methylamine (B109427), the reaction with •OH is very fast, and this reactivity is expected to be similar for N-Methylnaphthalen-1-amine frontiersin.org. The presence of the naphthalene ring may further enhance the reaction rate through •OH addition.

Reaction with Ozone (O₃): The reaction of amines with ozone is generally slower than the reaction with •OH radicals nih.gov. However, it can still be a relevant removal process, particularly in regions with high ozone concentrations. The reaction likely proceeds through an initial electrophilic attack of ozone on the amine nitrogen or the aromatic ring.

OxidantTypical Atmospheric ConcentrationEstimated Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
Hydroxyl Radical (•OH)1 x 10⁶ molecules cm⁻³1 x 10⁻¹⁰ to 5 x 10⁻¹¹Hours to a day
Ozone (O₃)7 x 10¹¹ molecules cm⁻³1 x 10⁻¹⁷ to 1 x 10⁻¹⁹Days to weeks

These are estimations and the actual values may vary depending on environmental conditions and the true reaction rate constants.

Formation of Atmospheric Aerosols

The atmospheric oxidation of amines can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate rsc.org. The degradation products of N-Methylnaphthalen-1-amine are likely to have lower volatility than the parent compound, allowing them to partition into the particle phase.

The oxidation of aromatic amines, in particular, has been suggested as a source of anilinium in urban aerosols, indicating that the degradation of higher-molecular-weight aromatic amines can contribute to aerosol formation acs.org. The reaction of amines with nitrate radicals, which are more prevalent at night, can also lead to significant aerosol yields copernicus.orgnih.gov. The oxidation products can contribute to aerosol mass through condensation, direct dissolution, and acid-base reactions within existing aerosol particles rsc.org. Furthermore, the photolysis of nitrate in particles containing amines can produce oxidants that lead to the degradation of the amine and the formation of brown carbon and SOA acs.org.

Methodologies for Environmental Monitoring and Detection

The detection and quantification of N-Methylnaphthalen-1-amine hydroiodide in environmental matrices such as soil, water, and air require sensitive and specific analytical methods. A general workflow for the analysis of this compound would involve sample collection, extraction, cleanup, and instrumental analysis.

Sample Preparation:

Extraction: For soil and sediment samples, techniques like pressurized liquid extraction (PLE) or Soxhlet extraction with an appropriate organic solvent would be suitable. For water samples, solid-phase extraction (SPE) using a sorbent that can retain aromatic amines would be a common approach.

Cleanup: The extracted samples may contain interfering compounds that need to be removed before instrumental analysis. This can be achieved using techniques like column chromatography or further SPE steps.

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a UV-Vis or fluorescence detector, is a common technique for the analysis of aromatic amines. The naphthalene moiety in N-Methylnaphthalen-1-amine is expected to be fluorescent, which would allow for highly sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of N-Methylnaphthalen-1-amine, although derivatization may be necessary to improve its volatility and chromatographic behavior. Mass spectrometry provides high selectivity and allows for confident identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with techniques like quadrupole time-of-flight (QToF) mass spectrometry, offers high sensitivity and specificity for the analysis of environmental contaminants in complex matrices rsc.orgnih.govresearchgate.net. This would be a powerful tool for the trace analysis of N-Methylnaphthalen-1-amine.

The table below outlines a potential analytical approach for the determination of N-Methylnaphthalen-1-amine in different environmental matrices.

MatrixExtraction TechniqueCleanup TechniqueAnalytical Instrument
Soil/SedimentPressurized Liquid Extraction (PLE)Solid-Phase Extraction (SPE)HPLC-Fluorescence or LC-MS
WaterSolid-Phase Extraction (SPE)---HPLC-Fluorescence or LC-MS
Air (particulate matter)Filter collection followed by solvent extractionSPEGC-MS or LC-MS

Conclusion and Future Directions in Research on N Methylnaphthalen 1 Amine Hydroiodide

Summary of Key Academic Discoveries and Contributions

Direct academic discoveries focusing exclusively on N-Methylnaphthalen-1-amine hydroiodide are sparse. However, the academic and patent literature on the parent amine, N-methyl-1-naphthalenemethylamine, and its hydrochloride salt provides a foundation for understanding the potential context of the hydroiodide salt. The primary contribution of research involving N-methyl-1-naphthalenemethylamine has been in the field of medicinal chemistry, where it is a key intermediate in the synthesis of the antifungal drug Terbinafine.

Synthetic methodologies for N-methyl-1-naphthalenemethylamine have been a subject of investigation, aiming for improved yield, purity, and cost-effectiveness. Patented methods describe the synthesis starting from 1-chloromethylnaphthalene and reacting it with methylamine (B109427). Another approach involves the reaction of N-methylformamide with 1-chloromethylnaphthalene to form an intermediate which is then hydrolyzed to yield the final product. These synthetic routes are significant as the formation of the hydroiodide salt would be a subsequent, straightforward acid-base reaction.

Remaining Research Gaps and Challenges

The most significant research gap is the lack of fundamental characterization data for N-Methylnaphthalen-1-amine hydroiodide. This includes, but is not limited to, its crystallographic structure, detailed spectroscopic data (NMR, IR, UV-Vis), and physicochemical properties such as solubility, melting point, and thermal stability. Without this foundational information, its potential applications remain purely speculative.

Another challenge lies in the limited exploration of the reactivity of the N-methylnaphthalen-1-amine cation. While its role as a building block for more complex molecules is established, its potential as a catalyst, a functional organic cation in materials science, or a pharmacophore in its own right has not been thoroughly investigated. The influence of the counter-ion, in this case, iodide, on these potential functions is also an unexplored area.

Furthermore, there is a lack of comparative studies between different halide salts of N-methylnaphthalen-1-amine. Understanding the differences in properties and reactivity between the hydrochloride, hydrobromide, and hydroiodide salts could reveal interesting trends and potential niche applications for each.

Emerging Trends and Novel Methodologies in Related Fields

Several emerging trends in chemistry are relevant to the future study of N-Methylnaphthalen-1-amine hydroiodide. In the realm of synthetic chemistry, there is a continuous drive towards more sustainable and efficient methods for C-N bond formation. Recent advances in transition-metal-catalyzed cross-coupling reactions and photoredox catalysis could offer novel routes to N-aryl and N-alkyl amines, potentially providing more efficient syntheses of the parent amine.

In the field of materials science, there is growing interest in organic salts for applications in electronics and optics. The combination of a bulky, aromatic cation like N-methylnaphthalen-1-ammonium with a large, polarizable anion like iodide could lead to materials with interesting photophysical or nonlinear optical properties. The study of organic-inorganic hybrid materials, such as perovskites, where organic cations play a crucial role in tuning the material's properties, is also a rapidly developing area.

Advanced spectroscopic techniques and computational chemistry are becoming increasingly powerful tools for characterizing molecules and predicting their properties. Techniques such as solid-state NMR and advanced mass spectrometry could provide detailed structural information, while computational modeling can predict spectroscopic signatures, reaction mechanisms, and potential material properties, guiding experimental work.

Proposed Future Research Avenues and Hypotheses

Based on the existing knowledge and research gaps, several future research avenues can be proposed for N-Methylnaphthalen-1-amine hydroiodide.

Proposed Synthetic Approach Potential Advantages Key Research Question
Reductive Amination of 1-NaphthaldehydeDirect, one-step synthesis of the amine.Can high yields and selectivity be achieved?
Buchwald-Hartwig AminationBroad substrate scope and functional group tolerance.Can a suitable catalyst system be found for this specific transformation?
Flow Chemistry SynthesisImproved safety, scalability, and reaction control.Is the reaction amenable to continuous flow conditions?

Development of Advanced Spectroscopic Probes

A thorough spectroscopic characterization of N-Methylnaphthalen-1-amine hydroiodide is essential. This would not only provide fundamental data but could also reveal interesting structural and dynamic features. It is hypothesized that the interaction between the bulky cation and the large iodide anion could lead to unique spectroscopic signatures.

Spectroscopic Technique Information to be Gained Hypothesized Observation
Single-Crystal X-ray DiffractionPrecise molecular structure and packing in the solid state.Potential for interesting intermolecular interactions, such as pi-stacking or hydrogen bonding involving the N-H group.
Solid-State NMRInformation on the local environment of atoms in the solid state.The chemical shifts of the nitrogen and surrounding carbons could be sensitive to the packing and ionic interactions.
Temperature-Dependent SpectroscopyInsights into phase transitions and molecular dynamics.The material might exhibit interesting thermal behavior due to the flexibility of the methylamino group.

Deeper Mechanistic Insights through Computational Studies

Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) calculations could be employed to predict the structure, spectroscopic properties, and reactivity of N-Methylnaphthalen-1-amine hydroiodide. A key hypothesis is that computational models can accurately predict the influence of the iodide counter-ion on the electronic structure and properties of the cation.

Computational Method Predicted Properties Research Goal
DFT Geometry OptimizationMinimum energy conformation of the ion pair.To understand the preferred orientation of the cation and anion.
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectrum.To correlate the electronic transitions with the molecular orbitals and predict photophysical properties.
Molecular Dynamics (MD) SimulationsBehavior of the salt in different solvents or in the solid state at various temperatures.To understand its solubility and thermal stability.

Expansion of Catalytic and Materials Science Applications

The future research landscape for N-Methylnaphthalen-1-amine hydroiodide is rich with possibilities, extending from catalysis to advanced materials. The foundational knowledge from related compounds provides a strong basis for exploring this specific hydroiodide in new contexts.

Catalytic Applications:

Derivatives of naphthalen-1-amine have demonstrated utility as ligands in various transition-metal-catalyzed reactions. The steric and electronic properties of the naphthalene (B1677914) moiety can influence the selectivity and efficiency of catalytic cycles. For instance, chiral naphthalene-based diamines are effective ligands in asymmetric catalysis. This suggests that N-Methylnaphthalen-1-amine, potentially in its deprotonated form, could serve as a valuable ligand in catalytic systems.

Future research could focus on:

Ligand Synthesis: Investigating the use of N-Methylnaphthalen-1-amine as a precursor for more complex chiral and achiral ligands for transition metals like palladium, rhodium, and platinum.

Organocatalysis: Exploring the potential of the compound itself or its derivatives as an organocatalyst, leveraging the amine functionality for reactions such as Michael additions or aldol (B89426) reactions.

C-H Amination: Silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been reported, indicating the potential for developing new carbon-nitrogen bond formation methodologies. ontosight.ai

Materials Science Applications:

The field of materials science presents a particularly promising area for the application of N-Methylnaphthalen-1-amine hydroiodide, especially in the realm of optoelectronics and photovoltaics. The aromatic naphthalene core imparts desirable electronic properties, such as hole-transport capabilities.

Key areas for future investigation include:

Perovskite Solar Cells: A significant body of research highlights the use of organic amine hydroiodides for the surface passivation of perovskite films, which is crucial for enhancing the efficiency and stability of perovskite solar cells. researchgate.net Compounds like phenylethylamine hydroiodide have been shown to improve device stability. researchgate.net N-Methylnaphthalen-1-amine hydroiodide could be explored for a similar purpose, with the potential for the naphthalene group to favorably interact with the perovskite surface.

Organic Light-Emitting Diodes (OLEDs): N-Methyl-N-phenylnaphthalen-1-amine has been investigated as a hole-transporting material in OLEDs. ontosight.ai This suggests that N-Methylnaphthalen-1-amine derivatives could be designed and synthesized to optimize performance in OLED devices.

Organic Solar Cells (OSCs): Theoretical studies on N-phenylnaphthalen-1-amine-based dyes indicate their potential for use in designing highly proficient organic solar cells. researchgate.net This opens the door for synthesizing and testing N-Methylnaphthalen-1-amine hydroiodide and its derivatives as components in OSCs.

Luminescent Materials: The inherent luminescent properties of the naphthalene moiety make N-Methylnaphthalen-1-amine derivatives candidates for the development of new fluorescent and phosphorescent materials for applications in sensing, imaging, and lighting. ontosight.ai

Interactive Data Table: Potential Applications of N-Methylnaphthalen-1-amine Hydroiodide and Related Compounds

Application Area Specific Role/Function Relevant Compound Class Potential Benefit of N-Methylnaphthalen-1-amine hydroiodide
CatalysisLigand for transition metalsNaphthalen-1-amine derivativesTunable steric and electronic properties for enhanced catalytic activity and selectivity.
Perovskite Solar CellsSurface passivation agentOrganic amine hydroiodidesImproved device stability and efficiency through defect passivation.
Organic Light-Emitting Diodes (OLEDs)Hole-transporting materialN-Aryl-naphthalen-1-aminesPotential for high charge carrier mobility due to the naphthalene core.
Organic Solar Cells (OSCs)Component of organic dyesN-Phenylnaphthalen-1-amine derivativesContribution to the design of efficient light-harvesting molecules.
Luminescent MaterialsEmitter or host materialNaphthalenamine derivativesInherent fluorescence properties of the naphthalene ring system.

Potential for Interdisciplinary Collaborations and Innovations

The exploration of N-Methylnaphthalen-1-amine hydroiodide's full potential necessitates a collaborative approach, bridging various scientific disciplines. The multifaceted nature of its potential applications provides a fertile ground for innovation driven by interdisciplinary research.

Chemistry and Materials Science:

A primary collaboration would involve organic chemists and materials scientists. Chemists can focus on the synthesis of high-purity N-Methylnaphthalen-1-amine hydroiodide and the design and synthesis of novel derivatives with tailored properties. Materials scientists can then investigate the performance of these new compounds in various devices, such as solar cells and OLEDs. This iterative process of design, synthesis, and testing is crucial for optimizing material performance.

Physics and Engineering:

To fully understand and exploit the potential of N-Methylnaphthalen-1-amine hydroiodide in electronic devices, collaboration with physicists and engineers is essential. Physicists can perform detailed characterization of the material's photophysical and electronic properties, such as charge carrier mobility and energy levels. Engineers can then focus on device fabrication, integration, and performance optimization, translating the fundamental material properties into tangible technological advancements. For example, the integration of this compound into perovskite solar cells would require expertise in device architecture and fabrication techniques. pan.pl

Computational Chemistry and Experimental Science:

The synergy between computational and experimental approaches can significantly accelerate research. Computational chemists can use methods like Density Functional Theory (DFT) to predict the electronic structure, optical properties, and potential performance of N-Methylnaphthalen-1-amine hydroiodide and its derivatives in various applications before they are synthesized. researchgate.net This theoretical guidance can help experimentalists to focus their efforts on the most promising candidates, saving time and resources.

The journey of N-Methylnaphthalen-1-amine hydroiodide from a relatively unexplored chemical entity to a potentially valuable component in catalysis and materials science is just beginning. The expansion of its applications and the fostering of interdisciplinary collaborations will be key to unlocking its full scientific and technological potential.

Q & A

Q. What are the optimized synthetic routes for N-Methylnaphthalen-1-amine hydroiodide, and how do reaction conditions influence yield?

N-Methylnaphthalen-1-amine hydroiodide can be synthesized via alkylation of 1-aminonaphthalene with methyl iodide in acetonitrile under reflux (90°C for 1 hour), yielding 11% after column chromatography (EtOAc/petroleum ether) . Low yields may stem from competing side reactions (e.g., over-alkylation) or inefficient purification. Alternative methods include palladium-catalyzed C-H dimethylamination using N,N-dimethylformamide as a methylamine source, which avoids direct handling of methyl iodide . Comparative analysis of catalysts (e.g., Pd/NiO vs. Ir-based systems) and solvent choices (acetonitrile vs. DMF) is critical for optimizing reaction efficiency.

Q. How can researchers confirm the structural integrity of N-Methylnaphthalen-1-amine hydroiodide using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Aromatic protons in the naphthalene ring appear as multiplet signals between δ 7.2–8.3 ppm, while the N-methyl group resonates as a singlet near δ 3.0–3.5 ppm .
  • ¹³C NMR : The methyl carbon typically appears at ~45 ppm, and naphthalene carbons range from 124–134 ppm .
    Mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 171.23 (free base) and 298.05 (hydroiodide salt, accounting for HI). Discrepancies in spectral data may indicate impurities or incomplete alkylation.

Q. What purification strategies are effective for isolating N-Methylnaphthalen-1-amine hydroiodide from reaction mixtures?

  • Column Chromatography : Use silica gel with non-polar solvents (e.g., petroleum ether) to elute unreacted naphthalene derivatives, followed by polar solvents (EtOAc) for the target compound .
  • Recrystallization : Solvent pairs like dichloromethane/hexane can improve crystallinity.
  • Neutralization : Adjusting pH with NaHCO₃ post-reaction helps precipitate the free base, which can be converted back to the hydroiodide salt via HI addition .

Advanced Research Questions

Q. How does the hydroiodide counterion influence the stability and reactivity of N-Methylnaphthalen-1-amine?

The iodide ion (I⁻) may act as a nucleophile or participate in redox reactions. For example, in thermal rearrangements, iodide can catalyze intramolecular electron shifts, as observed in hydroiodide salts of similar aromatic amines . Stability studies under varying humidity and temperature (e.g., TGA/DSC) are recommended, as hydroiodide salts are hygroscopic and may decompose above 100°C .

Q. What methodologies address contradictions in reported synthetic yields for N-Methylnaphthalen-1-amine derivatives?

Discrepancies in yields (e.g., 11% vs. >95% in other amine syntheses ) may arise from:

  • Catalyst Activity : Pd/NiO in reductive amination vs. homogeneous Pd catalysts in C-H activation .
  • Substrate Steric Effects : Bulky naphthalene vs. simpler aniline derivatives.
    Systematic screening of reaction parameters (temperature, solvent polarity, catalyst loading) and kinetic studies (e.g., in situ FTIR monitoring) can resolve these inconsistencies.

Q. How can computational chemistry guide the design of N-Methylnaphthalen-1-amine hydroiodide applications in catalysis or materials science?

  • DFT Calculations : Predict regioselectivity in alkylation or coupling reactions by analyzing electron density maps of the naphthalene ring.
  • Molecular Dynamics : Simulate interactions between the hydroiodide salt and solvents to optimize solubility for catalytic systems .
  • Charge Transport Studies : Evaluate potential use in organic semiconductors by modeling hole/electron mobility, inspired by iodide-doped perovskites .

Q. What safety protocols are critical for handling N-Methylnaphthalen-1-amine hydroiodide in laboratory settings?

  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis or oxidation .
  • Waste Disposal : Neutralize with NaHCO₃ before segregating halogenated waste, as iodide residues can interfere with biological assays .
  • Toxicity Assessment : While specific data is limited, analogous hydroiodide compounds show moderate acute toxicity (e.g., LD₅₀ = 26 mg/kg in mice for similar salts ). Always use fume hoods and PPE.

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

MethodCatalyst/SolventYieldKey ChallengeReference
Alkylation with MeINone (neat MeCN)11%Low yield, purification
Pd-Catalyzed C-H ActivationPd(OAc)₂, DMF45–60%Catalyst cost, selectivity
Reductive AminationPd/NiO, H₂ atmosphere84–98%Substrate compatibility

Q. Table 2: Spectral Reference Data

TechniqueKey SignalsInterpretation
¹H NMR (CDCl₃)δ 3.2 (s, 3H, N–CH₃)Confirms N-methylation
HRMS (ESI)m/z 298.05 [M+H]+Matches hydroiodide molecular formula
IR~1632 cm⁻¹ (C–N stretch)Validates amine functionality

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